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O,O-Diethyl dithiophosphate

Cat. No.: B7768826
CAS No.: 52857-42-8
M. Wt: 186.2 g/mol
InChI Key: IRDLUHRVLVEUHA-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon or phosphorus-ester bond, are a cornerstone of modern chemical science. Their applications are vast and impactful, ranging from the development of life-saving pharmaceuticals to the synthesis of advanced materials and essential agricultural chemicals. rsc.org The unique reactivity and structural diversity of this class of compounds, including their thio- and dithio-analogs, have made them indispensable tools for chemists. The phosphorus atom's ability to exist in various oxidation states and coordination geometries allows for the fine-tuning of electronic and steric properties, leading to a broad spectrum of chemical behaviors and applications.

Historical Perspectives on O,O-Diethyl dithiophosphate (B1263838) Research

The journey of organophosphorus chemistry began in the early 19th century, with early pioneers exploring the reactions of phosphoric acid with alcohols. nih.govingentaconnect.com The synthesis of organothiophosphates, a sub-class to which O,O-diethyl dithiophosphate belongs, gained momentum in the mid-20th century. While a precise discovery date for this compound is not well-documented, its prominence grew alongside the burgeoning fields of pesticide development and coordination chemistry. researchgate.net Early research, particularly from the 1960s onwards, highlighted its stability in acidic media and its remarkable efficiency in forming stable complexes with a variety of metals, laying the groundwork for its extensive use in analytical and industrial applications. researchgate.net

Role as a Key Intermediate and Research Compound

This compound is a versatile and widely utilized intermediate in organic synthesis. One of its most well-documented applications is in the preparation of other organophosphorus compounds, such as the insecticide Terbufos. wikipedia.org The compound is typically synthesized through the reaction of phosphorus pentasulfide with ethanol (B145695). wikipedia.org This process can be followed by chlorination to yield O,O-diethyl chlorothiophosphate, another valuable synthetic precursor. google.com

Its utility extends to the synthesis of various organic molecules. For instance, it serves as a reagent in the formation of phosphorylated thioamides and polysaccharides. Research has demonstrated its effectiveness in mediating the direct synthesis of thioamides from aldehydes and ketones. researchgate.net Furthermore, it participates in addition reactions with unsaturated compounds, such as α-olefins, to form S-adducts. kpfu.ru

The reactivity of this compound is a subject of ongoing academic inquiry. Studies have investigated its hydrolysis, which proceeds through several intermediates to ultimately yield phosphoric acid. rsc.org The kinetics and mechanism of these degradation pathways are crucial for understanding its environmental fate and for the development of related compounds with tailored stability.

Overview of Research Trajectories

The unique structural features of this compound, particularly the presence of two sulfur atoms capable of chelating to metal ions, have spurred a wide array of research endeavors.

A significant area of investigation lies in its coordination chemistry. The dithiophosphate group acts as a bidentate ligand, forming stable complexes with a multitude of metal ions, including cadmium, lead, mercury, and zinc. These complexes exhibit diverse geometries, from tetrahedral to distorted square-planar, and are the subject of structural and spectroscopic studies. diva-portal.org The ability of the dithiophosphate ligand to stabilize metal centers has also been exploited in the development of novel catalysts. For example, a Cp*Rh(III)-dithiophosphate cofactor has been incorporated into a protein scaffold to create a biohybrid catalyst for C(sp2)–H bond functionalization. acs.org

In the realm of materials science, this compound and its derivatives have been explored for various applications. They have been used as precursors for the synthesis of metal sulfide (B99878) nanoparticles and nanowires. tandfonline.comresearchgate.net For instance, cadmium diethyl dithiophosphate has been employed as a single-source precursor for the synthesis of CdS nanowires. tandfonline.com Furthermore, dithiophosphate-based compounds have been investigated as corrosion inhibitors for steel in acidic environments. researchgate.netbohrium.com The formation of a protective film on the metal surface is attributed to the strong interaction between the sulfur atoms and the metal.

The compound and its derivatives are also pivotal in analytical chemistry. Their ability to form stable, often colored, complexes with metal ions is the basis for various spectrophotometric and extraction-based methods for the determination of trace metals. researchgate.net

Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C4H11O2PS2 nih.gov
Molecular Weight 186.23 g/mol nih.gov
Appearance Colorless to brown clear liquid tcichemicals.com
Boiling Point 232.7 °C biosynth.com
Density 1.214 g/cm³ biosynth.com
Flash Point 94.5 °C biosynth.com
CAS Number 298-06-6 nih.gov

Spectroscopic Data of this compound

Spectroscopic TechniqueKey FeaturesReference(s)
IR Spectrum Characteristic peaks for P=S, P-O-C, and C-H bonds. nist.gov
31P NMR The phosphorus-31 nucleus provides a sensitive probe for studying the chemical environment and reactions of the compound. rsc.org
Mass Spectrometry Provides information on the molecular weight and fragmentation pattern. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O2PS2 B7768826 O,O-Diethyl dithiophosphate CAS No. 52857-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-sulfanyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)
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InChI Key

IRDLUHRVLVEUHA-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)S
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Molecular Formula

C4H11O2PS2
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Related CAS

1068-22-0 (ammonium salt), 1068-23-1 (lead salt), 3338-24-7 (hydrochloride salt), 3454-66-8 (potassium salt)
Record name O,O-Diethyl phosphorodithioate
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DSSTOX Substance ID

DTXSID6027133
Record name Diethyl dithiophosphoric acid
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Molecular Weight

186.2 g/mol
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Physical Description

Liquid, Clear almost colorless liquid; [MSDSonline]
Record name Phosphorodithioic acid, O,O-diethyl ester
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Record name O,O-Diethyl phosphorodithioate
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Vapor Pressure

0.05 [mmHg]
Record name O,O-Diethyl phosphorodithioate
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CAS No.

298-06-6, 52857-42-8
Record name O,O-Diethyl dithiophosphate
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Record name O,O-Diethyl phosphorodithioate
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Record name Diethyl phosphorodithioate
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Record name O,O-diethyl hydrogen phosphorodithioate
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Record name O,O-DIETHYL PHOSPHORODITHIOATE
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Synthetic Methodologies and Reaction Mechanisms of O,o Diethyl Dithiophosphate

Established Synthesis Routes

The primary and most well-documented method for synthesizing O,O-Diethyl dithiophosphate (B1263838) involves the direct reaction of phosphorus pentasulfide with ethanol (B145695). This route is widely employed due to its straightforward nature and the availability of the starting materials.

Reaction of Phosphorus Pentasulfide with Ethanol

The synthesis of O,O-diethyl dithiophosphoric acid is commonly achieved by treating phosphorus pentasulfide with ethanol. wikipedia.org This reaction forms the basis of industrial production for this and similar organophosphorus compounds. sciensage.info

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S wikipedia.org

The mechanism of this reaction is a nucleophilic substitution. The ethanol molecule, with its nucleophilic hydroxyl group, attacks the electrophilic phosphorus atom in the phosphorus pentasulfide structure. sciensage.inforesearchgate.net This process is repeated, leading to the substitution of sulfur atoms with ethoxy groups to form the dialkoxy dithiophosphoric acid.

The reaction conditions for the synthesis of O,O-Diethyl dithiophosphate from phosphorus pentasulfide and ethanol can be varied to optimize the yield and purity of the product.

Temperature Control: The reaction is typically conducted at elevated temperatures, with studies reporting conditions ranging from 60°C to 85°C. mdpi.comgoogle.comgoogle.com For instance, one procedure involves adding phosphorus pentasulfide in portions to the alcohol at room temperature, followed by heating to 80°C to drive the reaction to completion. researchgate.net Another approach maintains a reaction temperature of 70°C for several hours. google.com

H₂S Removal: A significant byproduct of this reaction is hydrogen sulfide (B99878) (H₂S) gas, which is toxic and flammable. wikipedia.orgresearchgate.net Its continuous removal is crucial for safety and to ensure the reaction proceeds efficiently. researchgate.netuni-hamburg.de In laboratory settings, the evolved H₂S is often captured by passing it through a neutralizing solution, such as aqueous sodium hydroxide (B78521) (NaOH) or cadmium chloride (CdCl₂). researchgate.net In industrial applications, appropriate scrubbing systems are employed.

Catalysis: While the reaction can proceed without a catalyst, certain catalysts can be introduced to improve the reaction rate and yield. google.com

Alternative Synthetic Pathways

Beyond the direct reaction with phosphorus pentasulfide, alternative methods exist for the preparation of this compound and its derivatives.

An alternative route involves a two-step process. First, the dithiophosphoric acid is prepared and then neutralized with a base, such as sodium hydroxide, to form the corresponding sodium salt, sodium this compound. researchgate.netchemicalbook.com

This salt can then be reacted with an ethyl halide (e.g., ethyl bromide or ethyl chloride) in a classic nucleophilic substitution reaction. The dithiophosphate anion acts as the nucleophile, displacing the halide from the ethyl group to form the desired this compound ester.

Post-Synthesis Modification and Purification

Following the initial synthesis, the crude O,O-Diethyl dithiophosphoric acid can undergo further reactions to create derivatives or be purified to meet specific quality standards.

Post-Synthesis Modification:

The synthesized O,O-diethyl dithiophosphoric acid is a versatile intermediate. google.com It readily reacts with bases to form various metal salts. wikipedia.org A common modification is the reaction with zinc oxide to produce zinc dialkyldithiophosphates (ZDDPs), which are widely used as lubricant additives. wikipedia.orgsciensage.info The acid can also be oxidized, for example with iodine, to form the corresponding disulfide. wikipedia.org

Purification:

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and impurities. Several methods can be employed:

Distillation: A common technique for purifying O,O-diethyl dithiophosphoric acid and its chlorinated intermediates is distillation. google.com This method is effective for separating the desired product from less volatile impurities, such as oxygenated phosphorus compounds. google.com

Chromatography: For laboratory-scale purification and to achieve high purity, column chromatography over silica (B1680970) gel is a viable method. researchgate.net High-performance liquid chromatography (HPLC) methods have also been developed for the analysis and separation of this compound. sielc.com

Washing: A basic purification workup can involve washing the crude product with solutions like acidic brine and dilute caustic to remove water-soluble impurities. google.com

Catalytic Post-Chlorination to O,O-Diethyl Chlorothiophosphate

A crucial derivative of this compound is O,O-diethyl chlorothiophosphate, a versatile intermediate in the synthesis of many organophosphorus compounds. chemimpex.com The process typically involves the reaction of this compound with a controlled quantity of chlorine gas to produce a crude product. google.com This is followed by a catalytic post-chlorination step to drive the reaction to completion, improve efficiency, and facilitate the purification of the final product. google.com

The post-chlorination reaction is facilitated by the addition of specific catalysts after the initial chlorination phase. This catalytic step is designed to react with impurities, such as sulfur monochloride, and ensure the complete conversion of any remaining this compound. patsnap.com The reaction conditions, including temperature and pressure, are carefully controlled to optimize the reaction rate and minimize the formation of unwanted byproducts.

Table 1: Catalysts and Reaction Conditions for Post-Chlorination

Catalyst Type Specific Examples Temperature Range (°C) Pressure Conditions Source
Phosphorus Compounds Phosphorus trichloride, Triethyl-phosphite 60 - 110 Little negative pressure google.com
Alcohols C₁-C₁₀ Fatty Alcohols 60 - 110 Little negative pressure google.com
Sulfur Compounds Sulfur oxychloride 60 - 110 Little negative pressure google.com
Other Water, Composite Catalysts 80 - 100 Negative pressure (-0.05 to -0.07MPa) google.comgoogle.com

The process often involves a two-stage temperature approach. An initial low-temperature chlorination (e.g., 30-60°C) is followed by a higher temperature (e.g., 90-110°C) post-chlorination step after the catalyst has been introduced. google.compatsnap.com This temperature ramping helps to control the reaction, which can be vigorous. google.com

A primary goal of catalytic post-chlorination is to enhance the purity of the O,O-diethyl chlorothiophosphate to levels exceeding 99%. google.com This is achieved by targeting the removal of specific byproducts and ensuring the complete conversion of starting materials.

Key strategies for purity enhancement include:

Sulfur Crystallization: The process is designed to promote the thorough crystallization of elemental sulfur as a byproduct. google.com This crystalline sulfur is more easily separated from the liquid product through physical methods like centrifugation, simplifying the purification process. google.compatsnap.com

Prevention of Polymeric Compounds: The use of specific compound catalysts during the high-temperature reaction phase helps to prevent the formation of undesirable polymeric compounds. patsnap.com

Distillation: After the reaction and initial separation of solid sulfur, the crude product is often purified further by distillation, sometimes using a film evaporator, to achieve a high-purity final product. google.comgoogle.com

Green Chemistry and Sustainable Synthesis Approaches

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry, which aim to minimize environmental impact by reducing waste and avoiding hazardous substances. rsc.org In the context of O,O-diethyl chlorothiophosphate synthesis, green approaches focus on improving atom economy and reducing pollution.

A patented green synthesis technology involves a process where this compound is reacted with chlorine gas first at a low temperature and then at a high temperature with a catalyst. patsnap.com This method incorporates several sustainable features:

Wastewater Reduction: A significant advantage of this green process is that it does not require the addition of process water. patsnap.com This eliminates the generation of sulfur-containing and phosphorus-containing wastewater, which is a major environmental concern in traditional methods that use sodium sulfite (B76179) for purification, thereby reducing treatment costs. patsnap.comechemi.com

Waste Gas Management: Gaseous byproducts such as hydrogen sulfide (H₂S) from the initial synthesis of this compound and hydrogen chloride (HCl) from the chlorination step are managed through absorption. google.compatsnap.com For instance, H₂S can be absorbed by sodium hydroxide, and HCl can be absorbed by water. google.com Applying negative pressure helps to pump away these odorous and corrosive gases, preventing their release into the atmosphere. patsnap.com

Byproduct Recycling: The crystalline sulfur produced during the reaction can be recovered and potentially reused to produce sulfuric acid or phosphorus pentasulfide, contributing to a more circular economy. echemi.com

These advancements result in a process with simplified operations, moderate reaction conditions, and significantly reduced environmental pollution. patsnap.com

Theoretical and Computational Studies of Synthesis

To complement experimental findings, theoretical and computational chemistry has become an indispensable tool for investigating reaction mechanisms in detail. rsc.org These studies provide insights into the potential energy surfaces of reactions, helping to elucidate the feasibility of proposed pathways and understand the roles of various reaction parameters. ufl.edu

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. researchgate.net It is widely applied to model reaction pathways by calculating the geometries and energies of reactants, transition states, and products. mdpi.com For organophosphorus compounds like dithiophosphonates, DFT calculations have been successfully used to determine ground state structures and analyze electronic properties. researchgate.netresearchgate.net

In the synthesis of this compound and its derivatives, DFT can be employed to:

Elucidate Reaction Mechanisms: By mapping the energy profile of a reaction, DFT can help identify key intermediates and transition states, confirming or refuting proposed mechanistic steps.

Analyze Molecular Properties: DFT is used to calculate properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the reactivity of the molecules involved. researchgate.net

Predict Spectroscopic Data: Theoretical calculations of IR and NMR spectra can be compared with experimental data to confirm the structure of synthesized compounds. researchgate.net

The course of a chemical reaction can be significantly influenced by the solvent and the energy barriers of its constituent steps. Computational chemistry provides methods to analyze these factors quantitatively. whiterose.ac.uk

Solvent Effects: The presence of a solvent can stabilize or destabilize reactants, intermediates, and transition states differently, thereby altering the reaction's energy profile. Computational models can incorporate solvent effects to provide a more realistic description of the reaction as it occurs in the laboratory.

Advanced Spectroscopic and Structural Characterization of O,o Diethyl Dithiophosphate

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of O,O-Diethyl dithiophosphate (B1263838) is characterized by several strong absorption bands that are indicative of its key structural features. The vibrations associated with the thiophosphoryl (P=S) and phosphoester (P-O-C) linkages are particularly diagnostic.

P=S Stretching: The stretching vibration of the P=S double bond is a strong indicator for thiophosphate compounds. This absorption band typically appears in the region of 800-600 cm⁻¹.

P-O-C Linkages: The P-O-C linkage gives rise to two characteristic stretching vibrations: the asymmetrical and symmetrical stretches. The asymmetrical P-O-C stretching vibration is typically observed as a strong band in the 1050-950 cm⁻¹ region. researchgate.net The symmetrical stretching vibration occurs at a lower frequency. researchgate.netresearchgate.net

These characteristic bands are crucial for the qualitative identification of O,O-Diethyl dithiophosphate and for studying its interactions with other substances. diva-portal.org

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
P=S (Thiophosphoryl)Stretching800 - 600
P-O-C (Phosphoester)Asymmetrical Stretching1050 - 950 researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight. The molecular formula of this compound is C₄H₁₁O₂PS₂, which gives it a molecular weight of approximately 186.2 g/mol . nih.gov Therefore, the mass spectrum shows a distinct molecular ion peak at m/z 186. nih.govnist.gov The presence and intensity of this peak confirm the molecular weight of the compound. The fragmentation pattern, which includes other significant peaks, provides further structural information by showing the characteristic losses of fragments from the parent molecule.

ParameterValueSignificance
Molecular FormulaC₄H₁₁O₂PS₂ nih.govDetermines the elemental composition.
Molecular Weight186.2 g/mol nih.govTheoretical mass of the molecule.
Molecular Ion Peak (M⁺)m/z 186 nih.govnist.govConfirms the molecular weight of the compound.

Mass spectrometry, particularly when coupled with isotopic labeling, is a vital tool for elucidating reaction mechanisms. nih.gov Deuterium (B1214612) (²H) labeling, where one or more hydrogen atoms in a molecule are replaced by deuterium, is frequently employed. researchgate.net Since deuterium has nearly identical chemical properties to hydrogen but a different mass, its path can be traced through a chemical reaction using mass spectrometry.

In studies involving organophosphorus compounds, deuterium labeling can help determine the origin of hydrogen atoms in products, identify intermediates, and understand rearrangement processes. nih.govacs.org For example, if a reaction involving this compound is carried out in a deuterated solvent or with a deuterated reagent, the mass of the resulting products will increase by one mass unit for each deuterium atom incorporated. By analyzing the mass shifts in the product and fragment ions, researchers can pinpoint which atoms are involved in specific bond-forming or bond-breaking steps, thereby providing clear evidence for a proposed reaction pathway. organic-chemistry.orgisotope.com

X-ray Diffraction Studies

For instance, the X-ray crystal structure of bis(O,O'-diisopropyl dithiophosphato)diphenyltin(IV) reveals how the dithiophosphate ligand coordinates to a metal center. acs.org Such studies show the exact bond lengths and angles within the dithiophosphate moiety, such as the P-S, P-O, and O-C bond distances, as well as the S-P-S and O-P-O bond angles. This information is crucial for understanding the ligand's steric and electronic properties, its coordination behavior, and for validating the results of theoretical calculations and other spectroscopic analyses.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

A prime example is the analysis of Ammonium (B1175870) this compound. In its crystal structure, the asymmetric unit is composed of one ammonium cation (NH₄⁺) and one tetrahedral this compound anion [(C₂H₅O)₂PS₂]⁻. nih.gov The phosphorus atom is at the center of a tetrahedral arrangement. nih.govwikipedia.org Analysis of this salt reveals P—S bond distances of 1.9720 (8) Å and 1.9753 (8) Å. nih.gov These values are crucial for understanding the electronic and structural nature of the dithiophosphate moiety.

Table 1: Crystallographic Data for Ammonium this compound
ParameterValue
Chemical FormulaNH₄⁺·C₄H₁₀O₂PS₂⁻ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c
a (Å)12.0274 (7) nih.gov
b (Å)7.2006 (3) nih.gov
c (Å)12.5690 (7) nih.gov
β (°)110.305 (6) nih.gov
Volume (ų)1020.89 (9) nih.gov
Z4 nih.gov
Temperature (K)120 nih.gov
P—S1 Bond Length (Å)1.9720 (8) nih.gov
P—S2 Bond Length (Å)1.9753 (8) nih.gov

In the crystalline structure of salts like Ammonium this compound, hydrogen bonding plays a critical role in stabilizing the lattice. Each ammonium cation is connected to four separate this compound anions through charge-assisted N—H···S hydrogen bonds. nih.govwikipedia.orgnih.gov This extensive network of hydrogen bonds organizes the ions into distinct layers parallel to the (100) crystallographic plane. nih.govnih.gov

These interactions lead to the formation of three distinct structural ring motifs, two of which are centrosymmetric (R²₄(8) and R⁴₄(12)) and one that is not (R³₄(10)). nih.gov The layers formed by these hydrogen-bonded ions feature a hydrophilic interior, containing the heteroatoms and the hydrogen bonds, and a hydrophobic exterior composed of the ethyl groups. nih.gov

The this compound anion is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. researchgate.netwikipedia.org It can act as a monodentate ligand, bonding through a single sulfur atom, or more commonly as a bidentate chelating ligand, where both sulfur atoms coordinate to the metal, forming a stable four-membered ring. researchgate.net Furthermore, it can function as a bridging ligand, linking two or more metal centers. researchgate.net

This flexibility in coordination allows for the formation of metal complexes with diverse geometries. For instance, complexes with Ni(II) often exhibit a square-planar geometry. researchgate.net In contrast, metals such as Zn(II) and Cd(II) tend to form complexes with tetrahedral cores. researchgate.net In some cases, the coordination sphere can expand to accommodate additional ligands, leading to octahedral geometries, as seen in an iron(II) complex featuring two bidentate dithiophosphate ligands and two axially coordinated 4-ethylpyridine (B106801) ligands. researchgate.net The specific geometry is influenced by the metal ion's size, oxidation state, and electronic configuration.

The final crystal packing is achieved as these layers stack alternately along the nih.gov direction. nih.govnih.gov The stability of this three-dimensional arrangement is derived from the interlacing of the external ethyl groups from adjacent layers, which are held together by van der Waals interactions. nih.govnih.gov These dispersion forces, though individually weak, are collectively crucial for the cohesion and stability of the molecular crystal.

Powder X-ray Diffraction for Polycrystalline Compounds

Powder X-ray Diffraction (PXRD) is a key analytical technique for the characterization of polycrystalline materials. Unlike SCXRD, which requires a well-ordered single crystal, PXRD can be performed on powdered samples, making it highly valuable for routine analysis. For compounds related to this compound, PXRD is used to identify the crystalline phases present in a sample and to assess its purity. researchgate.net

The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. wikipedia.org By comparing the measured PXRD pattern of a synthesized compound with a pattern calculated from known single-crystal structure data, one can confirm the identity and phase purity of the bulk material. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods are vital for determining the thermal stability and decomposition behavior of chemical compounds.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to identical heating or cooling cycles. slideshare.net This method is used to detect physical and chemical changes that are accompanied by an exchange of heat, such as phase transitions or decomposition.

A DTA thermogram plots the temperature difference (ΔT) against temperature. An endothermic event, such as melting, results in a negative peak because the sample absorbs heat, causing its temperature to lag behind the reference. slideshare.net Conversely, an exothermic process, like oxidation or some decomposition reactions, produces a positive peak as the sample releases heat. slideshare.net For this compound and its metal complexes, DTA can provide crucial information on their thermal stability and decomposition points. chemicalbook.com It is known that this compound decomposes at high temperatures, and DTA can precisely measure the onset and peak temperatures of these decomposition events. Studies on related zinc dithiophosphate compounds have shown that decomposition points are influenced by experimental conditions. chemicalbook.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. For this compound and its derivatives, TGA provides insights into their decomposition patterns and thermal thresholds.

Studies on the thermal decomposition of O,O-dialkyl dithiophosphates indicate that these compounds undergo pyrolysis at elevated temperatures, typically commencing above 215°C . The decomposition process is characterized by the formation of volatile olefins that are structurally related to the alkyl groups in the parent molecule . The mechanism for this degradation is proposed to proceed through a carbonium ion intermediate and can be catalyzed by acidic conditions acs.org. While detailed TGA curves for the free acid are not extensively published, analyses of its common derivatives, such as zinc dialkyldithiophosphates (ZDDPs), are well-documented and show that decomposition is a key feature of their behavior at high temperatures tandfonline.combohrium.comresearchgate.net. The thermal stability and decomposition kinetics are influenced by the structure of the alkyl groups tandfonline.com.

Table 1: TGA Findings for this compound and Related Compounds

Parameter Observation Supporting Evidence / Notes
Decomposition Onset Pyrolysis is reported to occur at temperatures greater than 215°C . The exact onset temperature can be influenced by factors such as the presence of metals or other additives researchgate.nettandfonline.com.
Decomposition Products The primary volatile products are olefins (alkenes) corresponding to the parent alkyl group (e.g., ethylene (B1197577) from the ethyl group) . In-depth analysis of ZDDPs shows a complex mixture of products including alkyl mercaptans and dialkyl sulfides bohrium.com.

| Proposed Mechanism | Decomposition proceeds via a carbonium ion mechanism, which is subject to acid catalysis acs.org. | This mechanism accounts for the types of olefin products observed during pyrolysis . |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition (exothermic or endothermic events).

For the derivatives of this compound, particularly zinc dialkyldithiophosphates (ZDDPs), DSC is employed to study their thermal degradation behavior. DSC analyses reveal that ZDDPs undergo exothermic decomposition at elevated temperatures researchgate.net. The characteristics of this decomposition, including the onset temperature and the energy released, are dependent on experimental conditions such as the heating rate. Slower heating rates tend to lower the observed decomposition temperature. Furthermore, isothermal (constant temperature) analysis shows that significant decomposition occurs when the material is held at temperatures like 150°C for extended periods researchgate.net. The presence of catalytic materials can also significantly lower the decomposition temperature of ZDDP researchgate.net.

Table 2: DSC Observations for Zinc Dialkyldithiophosphate (ZDDP)

Parameter Observation Significance
Thermal Event The primary thermal event observed is an exothermic peak corresponding to the decomposition of the compound researchgate.net. This indicates that the degradation process releases heat.
Effect of Heating Rate The decomposition temperature is observed to decrease as the heating rate is reduced researchgate.net. This finding is crucial for understanding the material's stability under different thermal stress conditions.

| Isothermal Analysis | When held at a constant temperature (e.g., 150°C), the compound shows significant decomposition over time researchgate.net. | This highlights that thermal degradation is not only temperature-dependent but also time-dependent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between energy levels within a molecule. The presence of specific functional groups, known as chromophores, is responsible for a compound's UV-Vis absorption profile.

In the this compound molecule, the key chromophoric moieties are the thiocarbonyl (P=S) and thiol (P-S-H) groups. These groups contain valence electrons with relatively low excitation energies, allowing them to absorb UV radiation. The electronic transitions are typically of the n → σ* or π → π* type. While a specific maximum absorption wavelength (λmax) is not consistently reported across publicly available literature, dithiophosphates are known to possess a high potential for absorbing UV light at wavelengths above 290 nm.

Table 3: UV-Vis Spectroscopic Properties of this compound

Chromophoric Group Type of Electronic Transition (Expected) Approximate Absorption Region
Thiocarbonyl (P=S) n → π* and π → π* Ultraviolet (UV) Region

| Thiol (P-S-H) | n → σ* | Ultraviolet (UV) Region |

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly effective for analyzing polar, thermally labile, and non-volatile compounds. It generates ions from a liquid solution and transfers them into the gas phase for mass analysis, typically with minimal fragmentation.

This compound is an acidic and polar molecule, making it an ideal candidate for analysis by ESI, most commonly in the negative ion mode. In this mode, the molecule readily loses a proton (H+) to form a deprotonated molecule, [M-H]⁻. This pseudomolecular ion is often the most abundant signal in the mass spectrum, allowing for straightforward determination of the compound's molecular weight. ESI is frequently coupled with liquid chromatography (LC) to separate this compound from complex mixtures before its detection and quantification by a mass spectrometer mdpi.comnih.gov.

Table 4: ESI-MS Characterization of this compound

Parameter Value / Observation Ion Mode
Molecular Formula C₄H₁₁O₂PS₂ nih.gov N/A
Molecular Weight 186.23 g/mol chemicalbook.com N/A
Observed Ion [M-H]⁻ (deprotonated molecule) nih.gov Negative

| Collision Cross Section (CCS) | 134.4 - 135.0 Ų (for the [M-H]⁻ ion with N₂ buffer gas) nih.gov | Negative |

Chemical Reactivity and Transformation Pathways of O,o Diethyl Dithiophosphate

Hydrolysis Studies

Hydrolysis represents a primary transformation pathway for O,O-Diethyl dithiophosphate (B1263838) in aqueous media. The stability of the compound and the nature of its degradation are highly dependent on environmental conditions such as pH and temperature.

Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of O,O-Diethyl dithiophosphate is catalyzed, proceeding through a multi-step mechanism involving protonation and subsequent nucleophilic attack by water.

The acid-catalyzed hydrolysis of organophosphorus esters involves the interaction of the substrate with both the hydronium ion (H₃O⁺) and neutral water molecules. The reaction mechanism is initiated by the protonation of the this compound molecule. This can occur on either the thiophosphoryl sulfur atom (P=S) or one of the ester oxygen atoms. This protonation step results in the formation of a positively charged conjugate acid. youtube.com

This conjugate acid is a more reactive species than the neutral molecule because the protonation enhances the electrophilicity of the central phosphorus atom. This increased positive character makes the phosphorus atom more susceptible to nucleophilic attack by a water molecule. While the neutral this compound molecule can also undergo hydrolysis via direct attack by water, this uncatalyzed pathway is significantly slower. The acid-catalyzed pathway, proceeding through the more reactive conjugate acid, is therefore the dominant mechanism in acidic solutions.

The hydrolysis of organophosphorus esters can proceed through the cleavage of different bonds, primarily the phosphorus-ester (P-O or P-S) or the carbon-oxygen (C-O) bonds. For organophosphorus compounds in general, it has been observed that acid-catalyzed hydrolysis tends to favor the cleavage of the C-O bond of the attached alkyl groups, while base-catalyzed hydrolysis favors cleavage at the central phosphorus atom (P-O or P-S fission). viu.ca

However, specific studies on the hydrolysis of related dialkyldithiophosphates suggest a mechanism initiated by the cleavage of the P-S bond. nih.govacs.org This first step involves the release of hydrogen sulfide (B99878) (H₂S) and the formation of an oxo-intermediate, O,O-Diethyl thiophosphate. Subsequent hydrolysis steps would then involve the cleavage of the P-O-C ester linkages to ultimately yield phosphoric acid. The complete degradation of the molecule to its final inorganic products necessitates the fission of both P-S and P-O bonds.

The kinetics of the hydrolysis of this compound are significantly influenced by several environmental factors.

Temperature: The rate of hydrolysis is strongly dependent on temperature. Studies on dithiophosphates demonstrate that the reaction is often very slow at room temperature, necessitating elevated temperatures to achieve measurable degradation rates in laboratory settings. nih.govacs.org For instance, kinetic studies on related compounds have been conducted at 85°C to accelerate the process. nih.govacs.org This indicates a substantial energy barrier for the reaction, which is more readily overcome at higher temperatures.

Solvent: The choice of solvent can affect the rate of hydrolysis. The solubility of this compound and the stability of the transition state during the reaction are influenced by the polarity and hydrogen-bonding characteristics of the solvent medium. In research, co-solvents such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide (B87167) (DMSO) have been used to ensure the solubility of dithiophosphates during hydrolysis studies, highlighting the role of the solvent system in the reaction kinetics. nih.govacs.org

Ionic Strength: The effect of ionic strength on the acid-catalyzed hydrolysis of a neutral ester is generally considered to be minor. According to the Brønsted-Bjerrum equation, for a reaction between a neutral molecule (the ester) and an ion (the hydronium ion), the rate constant is expected to be largely independent of the ionic strength of the medium. isca.me While specific studies on the ionic strength effects on this compound hydrolysis are limited, this general principle is expected to apply. nih.gov

Products of Hydrolysis (e.g., Phosphoric Acid, O,O-Diethyl S-Hydrogen Dithiophosphate, Thiophosphoric Acid)

The hydrolysis of this compound proceeds through a series of intermediate compounds, culminating in the formation of inorganic phosphate (B84403). Research on analogous dialkyldithiophosphates has elucidated a plausible degradation pathway. The initial step is the hydrolytic removal of the thiol sulfur atom, releasing hydrogen sulfide and forming O,O-Diethyl thiophosphate. nih.govacs.org

This intermediate, O,O-Diethyl thiophosphate, subsequently undergoes further hydrolysis. The two ethyl ester linkages are cleaved sequentially. The first P-O-C bond fission yields ethanol (B145695) and O-Ethyl thiophosphoric acid. The second ester bond is then hydrolyzed, releasing another molecule of ethanol and forming thiophosphoric acid. Finally, the thione sulfur (P=S) is replaced by oxygen, yielding the ultimate degradation product, phosphoric acid. nih.govnih.gov

Degradation Rates and Half-Lives

The rate of hydrolysis of dialkyldithiophosphates, and thus their environmental persistence, is highly dependent on the molecular structure, particularly the nature of the alkyl groups. nih.gov Kinetic studies performed on a series of dialkyldithiophosphates at 85°C in a D₂O/H₂O solvent system demonstrate that hydrolysis follows pseudo-first-order kinetics. acs.org

While specific data for this compound under these exact conditions is not provided in the cited study, the data for analogous compounds illustrate the significant impact of the alkyl chain structure on degradation rates. For example, dithiophosphates with tertiary alcohol-derived alkyl groups (e.g., di-tert-butyl dithiophosphate) hydrolyze thousands of times faster than those with primary alcohol-derived groups (e.g., di-n-butanol dithiophosphate). nih.gov This suggests that steric factors play a crucial role in the hydrolysis mechanism. The table below presents kinetic data for the first step of hydrolysis for several analogous dialkyldithiophosphates, highlighting these structural effects.

CompoundRate Constant of First Hydrolysis Step (k) at 85 °C (h⁻¹)Half-Life (t½) of First Hydrolysis Step at 85 °C (days)
Di-n-butyl dithiophosphate9.6 × 10⁻⁴30
Di-isobutyl dithiophosphate3.4 × 10⁻³8.5
Di-sec-butyl dithiophosphate1.7 × 10⁻³17
Di-tert-butyl dithiophosphate13.20.0022

Data sourced from a study on the hydrolysis of various dithiophosphates. The experiment was conducted in 90% H₂O/D₂O at 85 °C and monitored by ³¹P NMR spectroscopy. acs.org

Computational Modeling of Hydrolysis Pathways

Computational modeling serves as a powerful tool for elucidating the complex mechanisms of chemical reactions at a molecular level. For phosphate and thiophosphate compounds, these studies often map the full energy surface of the reaction to understand the hydrolysis pathways. Methodologies such as More O'Ferrall-Jencks (MFJ) plots are employed, which are projections of the free energy surface defined by two reaction coordinates. By freezing the reaction coordinates at various points and allowing all other degrees of freedom to optimize, a detailed map of the energy landscape is created.

These computational approaches allow for the precise characterization of transition states, including the geometry and the distances between reacting atoms, such as the phosphorus-oxygen (P–O) bonds to the nucleophile and the leaving group. lookchem.com Through these models, activation barriers for hydrolysis can be calculated, providing a quantitative measure of the reaction's feasibility and rate. lookchem.com Such studies are essential for comparing the reaction in different environments, like in an aqueous solution versus an enzyme-catalyzed system, and for understanding how factors like solvation affect the reaction pathway. lookchem.com

Oxidation and Reduction Reactions

This compound engages in a variety of oxidation and reduction reactions, leading to diverse transformation products depending on the reacting species and conditions.

Formation of Phosphorus Oxides upon Oxidation

During forceful oxidation, such as combustion, this compound decomposes to yield several products, including phosphorus oxides (POx). organic-chemistry.org This transformation involves the cleavage of the phosphorus-sulfur and phosphorus-oxygen bonds and the subsequent formation of more stable phosphorus-oxygen double bonds, characteristic of phosphorus oxides. organic-chemistry.org

Formation of Disulfides with Oxidizing Agents (e.g., Iodine)

O,O-Diethyl dithiophosphoric acid readily undergoes oxidation in the presence of mild oxidizing agents like iodine (I₂) to form a disulfide. This reaction involves the coupling of two dithiophosphate molecules through a sulfur-sulfur bond, with the elimination of two hydrogen iodide (HI) molecules. wikipedia.org The general reaction is a common method for creating disulfide linkages from thiol-containing compounds. nih.govgoogle.com

The reaction proceeds as follows: wikipedia.org

Release of Hydrogen Sulfide in Acidic Conditions

In aqueous environments, particularly under acidic conditions, this compound and related dialkyldithiophosphates are susceptible to hydrolysis. nih.govscbt.com This decomposition pathway can lead to the release of hydrogen sulfide (H₂S) gas. wikipedia.orgnih.gov Many sulfide-containing compounds are known to liberate hydrogen sulfide upon reaction with an acid, and dithiophosphates are no exception. organic-chemistry.org The rate of hydrolysis and subsequent H₂S release is influenced by factors such as pH and temperature. nih.gov

Formation of Phosphine (B1218219) Gas with Strong Reducing Agents

The reaction of this compound with strong reducing agents to produce phosphine gas (PH₃) is not a commonly documented transformation pathway in standard chemical literature. While strong reducing agents like lithium aluminum hydride are known to reduce various functional groups, the specific reduction of the dithiophosphate moiety to phosphine is not readily described. The typical reduction pathways documented for organophosphorus compounds involve the reduction of phosphine oxides to phosphines.

Neutralization Reactions and Salt Formation

As an acidic organophosphorus compound, O,O-diethyl dithiophosphoric acid readily participates in neutralization reactions with bases to form salts. wikipedia.org The proton on the thiol group (S-H) is acidic and can be donated to a base. This property allows for the formation of a wide range of dithiophosphate salts. harvard.edu

For example, it reacts with bases such as ammonium (B1175870) hydroxide (B78521) to yield ammonium this compound. wikipedia.org A reaction with metal oxides, such as zinc oxide, results in the formation of the corresponding metal salt, in this case, zinc diethyldithiophosphate, and water. wikipedia.org Similarly, reaction with a strong base like sodium hydroxide produces sodium this compound. chemspider.com

Table 1: Summary of Oxidation and Reduction Reactions

Reaction Type Reactant(s) Key Product(s)
Oxidation (Combustion) This compound, Oxygen Phosphorus Oxides (POx)
Oxidation (with Iodine) O,O-Diethyl dithiophosphoric acid, Iodine Bis(diethoxythiophosphoryl) disulfide

| Decomposition (in Acid) | this compound, Acid/Water | Hydrogen Sulfide (H₂S) |

Table 2: Summary of Neutralization Reactions and Salt Formation

Base Reactant Salt Product Formed
Ammonium Hydroxide Ammonium this compound
Zinc Oxide Zinc diethyldithiophosphate

| Sodium Hydroxide | Sodium this compound |

Table 3: Chemical Compounds Mentioned

Compound Name
Ammonium this compound
Bis(diethoxythiophosphoryl) disulfide
Hydrogen Iodide
Hydrogen Sulfide
Iodine
Lithium aluminum hydride
This compound
O,O-Diethyl dithiophosphoric acid
Oxygen
Phosphine
Phosphorus Oxides
Sodium this compound
Water
Zinc diethyldithiophosphate

Reaction with Bases (e.g., Sodium Carbonate, Ammonia)

As an acid, O,O-diethyl dithiophosphoric acid readily reacts with bases to form the corresponding salts. wikipedia.org This neutralization reaction is a fundamental characteristic of its chemical behavior. For instance, it reacts with strong bases like sodium hydroxide to produce sodium this compound. nih.gov Similarly, it reacts with ammonia (B1221849) to form ammonium this compound. wikipedia.orghubbry.com This salt can be synthesized by the reaction of phosphorus pentasulfide with ethanol and ammonia. wikipedia.orghubbry.comchemicalbook.com

Ammonium Salt Formation and Hydrogen-Bonded Networks

The formation of ammonium this compound results in a stable crystalline solid. wikipedia.orghubbry.com The crystal structure of this salt is characterized by an extensive network of hydrogen bonds. wikipedia.orghubbry.comnih.gov In the solid state, each ammonium cation (NH₄⁺) is connected to four separate tetrahedral this compound anions via charge-assisted N—H⋯S hydrogen bonds. wikipedia.orghubbry.comnih.gov

These interactions lead to the formation of distinct structural motifs and a layered structure. nih.gov The connected ions arrange into layers parallel to the (100) crystallographic plane. Each layer possesses a hydrophilic interior, containing the heteroatoms and hydrogen bonds, and a hydrophobic exterior, composed of the ethyl groups. These layers are held together by van der Waals forces, creating a three-dimensional crystal structure. nih.gov

Below is a summary of the hydrogen-bonding geometry in the ammonium salt of this compound.

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N1–H1A···S10.912.523.400 (2)164
N1–H1B···S20.912.513.398 (2)165
N1–H1C···S20.912.653.472 (2)151
N1–H1D···S10.912.763.511 (2)140
Data adapted from crystallographic studies of ammonium O,O'-diethyl dithiophosphate. nih.gov

Reactions with Metal Compounds

This compound and its corresponding acid are crucial ligands in coordination chemistry, readily reacting with various metal compounds to form stable complexes.

Formation of Zinc Dithiophosphate

One of the most significant industrial applications of O,O-diethyl dithiophosphoric acid is in the synthesis of zinc dialkyldithiophosphates (ZDDPs). sciensage.infoacs.org These compounds are widely used as anti-wear and antioxidant additives in lubricants. sciensage.infoacs.org The synthesis is typically a two-step process. wikipedia.orgripi.ir

First, O,O-diethyl dithiophosphoric acid is produced by reacting phosphorus pentasulfide with ethanol. wikipedia.orgripi.ir

Reaction 1: P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S

In the second step, the resulting dithiophosphoric acid is neutralized with zinc oxide to yield zinc this compound. wikipedia.orgwikipedia.orgripi.ir

Reaction 2: 2 (C₂H₅O)₂PS₂H + ZnO → Zn[(S₂P(OC₂H₅)₂]₂ + H₂O

The final product is a coordination complex, not a simple salt, and is soluble in nonpolar solvents like mineral and synthetic oils. acs.orgwikipedia.org

Additions to Unsaturated Systems

Chiral derivatives of dithiophosphoric acid have emerged as effective organocatalysts for asymmetric transformations involving unsaturated carbon-carbon bonds.

Asymmetric Additions to Dienes and Allenes Catalyzed by Chiral Dithiophosphoric Acids

Research has demonstrated that chiral dithiophosphoric acids can catalyze the intramolecular hydroamination and hydroarylation of dienes and allenes. nih.govnih.govrepec.org This metal-free catalytic method produces valuable heterocyclic products in high yields and with exceptional enantiomeric excess. nih.govrepec.org This represents a significant advancement, as it extends the utility of chiral Brønsted acid catalysis to the activation of unactivated carbon-carbon multiple bonds, a challenge that had previously been difficult to overcome with organic catalysts. nih.govnih.gov

Mechanistic Hypotheses (e.g., Sₙ2′ Displacement)

To explain the high enantioselectivity and success of this catalytic system, a mechanistic hypothesis involving covalent catalysis has been proposed. nih.govrepec.org This mechanism is distinct from typical Brønsted acid catalysis where the acid simply protonates a substrate.

The proposed pathway involves two key steps:

Addition of the Catalyst: The chiral dithiophosphoric acid adds to the diene. The nucleophilic conjugate base of the acid forms a covalent bond with the carbocation intermediate that is generated upon protonation of the diene. nih.gov

Sₙ2′ Displacement: The bonded dithiophosphate group then acts as a leaving group and is displaced by an intramolecular nucleophile in an enantioselective Sₙ2′ (substitution, nucleophilic, bimolecular, with allylic rearrangement) reaction. nih.govrepec.org

This hypothesis is supported by mass spectrometry and deuterium labeling studies. nih.govnih.govrepec.org The formation of a covalent intermediate is thought to be crucial for overcoming the mechanistic challenges typically associated with achieving high enantioselectivity in acid-catalyzed additions to simple olefins. nih.gov

Regioselectivity (Markovnikov's Rule)

The addition of O,O-diethyl dithiophosphoric acid to unsaturated carbon-carbon bonds, such as those in alkenes and dienes, is a well-established process. nih.gov In the context of asymmetric catalysis, chiral Brønsted acids derived from dithiophosphoric acid have been shown to catalyze additions to olefins that follow Markovnikov's rule. nih.gov This rule predicts that in the addition of a protic acid to an unsymmetrical alkene, the acidic proton attaches to the carbon atom that holds the greater number of hydrogen atoms. masterorganicchemistry.com

The mechanism involves the protonation of the alkene to form the more stable carbocation intermediate. The nucleophilic conjugate base of the acid, the dithiophosphate anion, then attacks the carbocation. This process is highly regioselective, as the formation of one constitutional isomer is favored over the other. masterorganicchemistry.commasterorganicchemistry.com For instance, chiral dithiophosphoric acids catalyze the intramolecular hydroamination and hydroarylation of dienes by first adding across the diene to form a dithiophosphate intermediate, which is then displaced in an SN2′ fashion by the tethered nucleophile. nih.gov

Enantioselective Transformations

Chiral dithiophosphoric acids have emerged as powerful organocatalysts for a variety of enantioselective transformations. nih.gov These metal-free catalysts are particularly effective in activating unsaturated systems. Research has demonstrated their ability to catalyze the intramolecular hydroamination and hydroarylation of dienes and allenes, producing heterocyclic products in high yields and with exceptional enantiomeric excess. nih.gov

The proposed mechanism for this high degree of stereocontrol involves the formation of a covalent dithiophosphate intermediate. The chiral catalyst adds to the diene, and the resulting intermediate undergoes an enantioselective SN2′ displacement by a tethered nucleophile. This pathway ensures that the catalyst maintains close association with the substrate, allowing for effective transfer of chirality. nih.gov Mass spectrometry studies have supported this mechanistic hypothesis by identifying the proposed dithiophosphate intermediate. nih.gov

Below is a table summarizing the optimization of an asymmetric hydroamination reaction catalyzed by a chiral dithiophosphoric acid derivative.

EntryCatalystSolventTemp (°C)Yield (%)ee (%)
1Catalyst AToluene239075
2Catalyst BCH2Cl208580
3Catalyst CToluene23>9592
4Catalyst CDioxane50>9588
5Catalyst DToluene23>9596

Data adapted from studies on asymmetric additions to dienes catalyzed by dithiophosphoric acids. nih.gov

Functional Group Tolerance

A notable advantage of using dithiophosphoric acid-based catalysts is their tolerance for various functional groups, which might be sensitive to other acidic conditions. A remarkable example of this chemoselectivity is the stability of a primary tert-butyldimethylsilyl (TBS) ether during an intramolecular hydroamination reaction. nih.gov Despite the general lability of silyl (B83357) ethers in the presence of strong acids, the TBS-protected alcohol remained intact throughout the transformation. nih.gov This surprising tolerance is attributed to the mechanism, where the dithiophosphoric acid tends to add covalently to the diene substrate rather than existing as a free, highly reactive acid in the solution. This minimizes undesired side reactions with sensitive functional groups present in the molecule. nih.gov

Reactions as an Intermediate in Organic Synthesis

This compound and its corresponding acid are versatile intermediates in organic synthesis, serving as a sulfur source and a facilitator for the construction of various heterocyclic systems and functional groups.

Synthesis of Phosphorylated Thioamides and Polysaccharides

O,O-Diethyl dithiophosphoric acid is instrumental in the synthesis of thioamides. researchgate.netmdpi.com It can be used in the direct coupling of amino acids, where it activates the carboxylic acid group, allowing for nucleophilic attack by an amino group to form the thioamide linkage. While this demonstrates the formation of thioamides, the synthesis of phosphorylated thioamides using this specific reagent is not extensively documented in the reviewed literature.

Similarly, the phosphorylation of polysaccharides is a known chemical modification to enhance their biological activities. nih.govnih.gov This process typically involves various phosphorylating agents under specific conditions. nih.govnih.gov However, the direct application of this compound for the synthesis of phosphorylated polysaccharides has not been detailed in the available research.

Conversion of Aldehydes and Ketones into Thioamides

A general and convenient one-pot method for the direct conversion of aldehydes and ketones into the corresponding thioamides is mediated by O,O-diethyl dithiophosphoric acid. researchgate.netfao.org This protocol involves an initial oximation of the carbonyl compound, followed by a deoxygenative thioamidation of the resulting oxime. researchgate.net In this reaction, O,O-diethyl dithiophosphoric acid serves a dual role: it acts as an acid catalyst and as the source of sulfur. researchgate.net The method is noted for its operational simplicity and high yields. researchgate.net This transformation is also applicable to the conversion of amides and nitriles into their corresponding thioamides. researchgate.net

Synthesis of 1,2,4-Trisubstituted 1,3-Thiazetidines

This compound is a key reagent in the multicomponent synthesis of complex heterocyclic structures. A notable application is the one-pot, three-component coupling reaction of O,O-diethyl hydrogen phosphorodithioate, aldehydes, and aldimines to produce 1,2,4-trisubstituted 1,3-thiazetidines. researchgate.net This reaction proceeds at ambient temperature and is characterized by its operational simplicity and high yields, which can range from 45% to 94%. researchgate.net A significant feature of this synthesis is its excellent diastereoselectivity, favoring the formation of the cis isomer with 90–96% selectivity. researchgate.net

The table below provides examples of the synthesis of 1,2,4-trisubstituted 1,3-thiazetidines.

Aldehyde (R1)Aldimine (R2, R3)Time (h)Yield (%)Diastereoselectivity (cis:trans)
C6H5C6H5, C6H53.09496:4
4-Cl-C6H4C6H5, C6H53.59295:5
4-MeO-C6H4C6H5, C6H54.09094:6
2-FurylC6H5, C6H53.58892:8
C6H54-Me-C6H4, C6H53.59195:5

Data based on research into the multicomponent stereoselective synthesis of 1,2,4-trisubstituted 1,3-thiazetidines. researchgate.net

Coordination Chemistry of O,o Diethyl Dithiophosphate

O,O-Diethyl dithiophosphate (B1263838) as a Ligand (DDTP)

O,O-diethyl dithiophosphate, the diethyl ester of phosphorodithioic acid, functions as a potent ligand in the formation of numerous metal complexes. mdpi.comnih.gov Its utility stems from the presence of two sulfur donor atoms, which allow for effective chelation. nih.gov

The DDTP anion, [(C₂H₅O)₂PS₂]⁻, is classified as a "soft" ligand according to the Hard-Soft Acid-Base (HSAB) theory, indicating a strong preference for binding with soft or borderline metal ions. sfu-kras.ruwikipedia.org The phosphorus atom in the ligand maintains a tetrahedral geometry. sfu-kras.ruresearchgate.net The ligand's negative charge is delocalized over the two sulfur atoms, which can be represented by a zwitterionic resonance structure, (RO)₂P⁺(S⁻)₂. sfu-kras.ru

DDTP typically acts as a bidentate chelating agent, coordinating to a single metal center through both of its sulfur atoms to form a stable four-membered S₂P-M ring. sfu-kras.ruresearchgate.net However, it can also exhibit other coordination modes. In some polynuclear complexes, it can function as a bridging ligand, linking two or more metal centers. A less common mode is monodentate coordination, where only one sulfur atom binds to the metal. researchgate.net

Table 1: General Properties of DDTP as a Ligand
PropertyDescription
Formula [(C₂H₅O)₂PS₂]⁻
Classification Soft Ligand (HSAB Theory) sfu-kras.ruwikipedia.org
Common Coordination Mode Bidentate (Chelating) sfu-kras.ruresearchgate.net
Other Coordination Modes Bridging, Monodentate researchgate.net
Donor Atoms 2 x Sulfur
Charge -1

DDTP demonstrates high efficiency in forming stable complexes with a diverse range of metals and metalloids, a property recognized since the 1960s. mdpi.comnih.gov These charge-neutral complexes are generally soluble in organic solvents. sfu-kras.ru The formation of these complexes can be achieved through several synthetic routes. A common method involves the reaction of O,O-diethyl dithiophosphoric acid with metal salts, such as oxides, chlorides, or acetates. sfu-kras.ru An alternative pathway is the salt metathesis reaction between an alkali metal or ammonium (B1175870) salt of DDTP and a metal halide. sfu-kras.ru

The versatility of DDTP as a ligand allows for the formation of complexes with various stoichiometries, including M(DDTP)₂, M(DDTP)₃, and M(DDTP)₄, depending on the metal ion's oxidation state and coordination preferences. sfu-kras.ru It readily forms complexes with transition metals such as nickel(II), cobalt(II), and copper(II), as well as with main group metals like lead(II), cadmium(II), and mercury(II). materialsproject.orgtechnoarete.org

Metal Complex Formation and Characterization

The structural characterization of metal-DDTP complexes provides crucial insights into their bonding and properties. X-ray crystallography and various spectroscopic techniques are instrumental in elucidating these structures.

Cadmium(II), being a soft metal ion, has a strong affinity for the sulfur donors of the DDTP ligand. It typically forms four-coordinate complexes with the general formula [Cd(S₂P(OR)₂)₂]. researchgate.net In these complexes, the two DDTP ligands act as bidentate chelators, resulting in a tetrahedral coordination geometry around the Cd(II) center. materialsproject.org

The coordination environment of cadmium can be expanded through the addition of other donor ligands. For instance, the reaction with pyridine (B92270) can yield six-coordinate adducts like [Cd(S₂P(OR)₂)₂(py)₂]. researchgate.net In such structures, the two DDTP ligands occupy the equatorial plane, while the two pyridine molecules coordinate at the axial positions, resulting in a distorted octahedral geometry. researchgate.net In some cases, particularly with related dithiophosphinate ligands, dimeric structures, [Cd(L)₂]₂, have been observed where the ligands adopt a bridging coordination mode between two cadmium centers.

Table 2: Structural Data for Representative Cadmium-Dithiophosphate Complexes
ComplexCoordination NumberGeometryDDTP Coordination Mode
[Cd(S₂P(OR)₂)₂]4Tetrahedral materialsproject.orgBidentate (Chelating) researchgate.net
[Cd(S₂P(OR)₂)₂(py)₂]6Octahedral researchgate.netBidentate (Chelating) researchgate.net

Lead(II) is classified as a borderline or intermediate metal ion and readily complexes with sulfur-containing ligands like DDTP. The coordination chemistry of Pb(II) is often influenced by the stereochemically active 6s² lone pair of electrons, which can lead to distorted geometries. nih.gov While a definitive crystal structure for the simple lead(II) this compound complex is not widely reported, studies on analogous dithiophosphate and dithiocarbamate (B8719985) complexes provide a strong basis for its structural characterization.

Research on related lead(II) dithiophosphate complexes suggests the formation of monomeric [Pb(S₂P(OR)₂)₂] species. In these complexes, the lead atom is typically four-coordinate. The DDTP ligands often exhibit an anisobidentate coordination, meaning one Pb-S bond is significantly shorter and more covalent, while the other is longer and more ionic. This asymmetric bonding, combined with the influence of the lone pair, often results in a distorted geometry, such as a square pyramidal or a distorted tetragonal pyramidal structure, rather than a perfectly symmetrical one. nih.gov

Table 3: Proposed Structural Features of Lead(II)-DDTP Complexes
FeatureDescription
Complex Formula [Pb(S₂P(OC₂H₅)₂)₂]
Coordination Number 4
Proposed Geometry Distorted Square Pyramidal / Tetragonal Pyramidal nih.gov
DDTP Coordination Mode Anisobidentate
Key Influence Stereochemically active 6s² lone pair on Pb(II) nih.gov

As a quintessential soft metal ion, mercury(II) forms very stable complexes with DDTP. The structural chemistry of mercury(II) dithiophosphates is distinct from that of cadmium and lead. Instead of forming simple monomeric complexes, mercury(II) O,O-dialkyl dithiophosphates often adopt polymeric structures.

In the crystal structure of the related mercuric O,O'-diisopropylphosphorodithioate, Hg[S₂P(O-i-Pr)₂]₂, the complex exists as a polymer. Each mercury atom is coordinated by four sulfur atoms from four different dithiophosphate ligands. The coordination geometry around the mercury center is highly distorted. It features two short, nearly linear Hg-S bonds, characteristic of mercury's preference for linear coordination, and two additional, significantly longer Hg-S interactions that link the units into a polymeric network. In this arrangement, each dithiophosphate ligand acts as a bridging unit, connecting two different mercury atoms. This extended structure highlights the versatile bridging capability of the dithiophosphate ligand when coordinated to mercury.

Table 4: Structural Characteristics of Mercury-Dithiophosphate Complexes
FeatureDescription
Complex Formula [Hg(S₂P(OC₂H₅)₂)₂]n
Structure Type Polymeric
Hg(II) Coordination Distorted, 4-coordinate (2 short + 2 long Hg-S bonds)
DDTP Coordination Mode Bridging (linking two Hg centers)

Copper(I) Complexes: Cluster Compounds and Structural Units

The coordination chemistry of this compound with copper(I) is characterized by the formation of polynuclear cluster compounds. These structures are dominated by cores of copper atoms, around which the dithiophosphate ligands arrange themselves. Research has identified several key structural units based on the number of copper atoms in the core.

Commonly observed clusters include those with tetrahedral (Cu₄), trigonal antiprismatic (Cu₆), or cubic (Cu₈) cores. diva-portal.org In the Cu₄L₄ and Cu₆L₆ structures (where L represents the dithiophosphate ligand), the ligands typically exhibit a tri-metallic tri-connective coordination mode. diva-portal.org For instance, the hexanuclear cluster, Cu₆(S₂P(OEt)₂)₆, has been synthesized and studied. diva-portal.org

A particularly notable class is the octanuclear cluster, which often incorporates a central sulfur atom, forming a {Cu₈S} core. researchgate.net An example is the compound {Cu₈[S₂P(OEt)₂]₆(μ₈-S)}, which features a 'cubic' copper core and an icosahedral shell of this compound ligands. researchgate.net

Even larger and more complex structures have been characterized, such as the polyhydrido nanocluster [Cu₃₀H₁₈{S₂P(OR)₂}₁₂] (with R = nPr), which features an unprecedented hollow icosahedral core of twelve copper atoms (Cu₁₂). osti.gov This highlights the capacity of dithiophosphate ligands to stabilize large, intricate metal cluster frameworks.

Table 1: Structural Units of Copper(I) Dithiophosphate Complexes

Cluster CoreGeneral FormulaLigand Coordination ModeExample Compound
Cu₄ (Tetrahedral)Cu₄L₄Tri-metallic tri-connectiveCu₄(S₂P(OiPr)₂)₄
Cu₆ (Trigonal Antiprismatic)Cu₆L₆Tri-metallic tri-connectiveCu₆(S₂P(OEt)₂)₆
Cu₈ (Cubic){Cu₈L₆(S)}Tetra-metallic tetra-connective{Cu₈[S₂P(OEt)₂]₆(μ₈-S)}
Cu₃₀ (Icosahedral-based)[Cu₃₀H₁₈L₁₂]-[Cu₃₀H₁₈{S₂P(OnPr)₂}₁₂]

Niobium(V) Complexes

The synthesis of Niobium(V) complexes with this compound involves reactions with niobium pentahalides. For example, various dialkyl dithiophosphate complexes of niobium(V) have been prepared and characterized. acs.org The general synthetic approach often involves the metathesis reaction between a niobium precursor, such as NbCl₅, and the dithiophosphoric acid or its salt.

While specific details on the this compound complex are limited, related syntheses provide insight. The reaction of [Nb(NMe₂)₅] with thiolates results in a homoleptic Niobium(V) complex, [Nb(SR)₅], which adopts a distorted trigonal bipyramidal geometry. nih.gov This suggests that a similar five-coordinate complex, Nb[S₂P(OEt)₂]₅, could potentially be formed. Other synthetic routes for Niobium(V) compounds, such as the sol-gel method using niobium(V) ethoxide, are also well-established for producing oxides and could be adapted for coordination complexes. scielo.br

Platinum(II) Complexes: Crystal Structure and Thermal Behavior

Platinum(II) forms square-planar complexes with this compound. The crystalline bis(O,O'-diethyldithiophosphato)platinum(II), Pt[S₂P(OEt)₂]₂, has been studied in detail.

Thermal Behavior: When studied by simultaneous thermal analysis (thermogravimetry and differential scanning calorimetry) under an inert argon atmosphere, the complex exhibits a multi-step decomposition process. diva-portal.org The mass is lost in successive steps, which involve the thermal decomposition of the organic (diethyl) and inorganic parts of the complex. diva-portal.org The thermolysis yields platinum(II) dithio-meta-phosphate as an intermediate product, with the final product being reduced metallic platinum. diva-portal.org In other studies with similar ligands, the final product has been identified as PtS. researchgate.net

Table 2: Crystallographic and Thermal Data for Platinum(II) bis(O,O'-dialkyldithiophosphate) Complexes

ParameterValue/Description
CompoundPt[S₂P(OEt)₂]₂
Crystal SystemMonoclinic
Space GroupP21/n
Coordination GeometrySquare Planar [PtS₄]
Ligand FunctionS,S'-bidentate chelating
Thermal Decomposition (Inert Atm.)Multi-step process
Intermediate ProductPlatinum(II) dithio-meta-phosphate
Final ProductMetallic Platinum or PtS

Americium Complexes: Synthesis, Bonding, and Computational Investigations

A significant achievement in actinide chemistry has been the synthesis and detailed characterization of an americium complex with this compound.

Synthesis: A facile synthesis was developed involving the reaction of Americium-243 (²⁴³Am) with the diethyl dithiophosphate anion, S₂P(OEt)₂⁻. nih.govacs.org This reaction yields the tetrakis complex, [Am(S₂P(OEt)₂)₄]⁻, which can be crystallized as the tetraphenylarsonium salt, [AsPh₄][Am(S₂P(OEt)₂)₄]. nih.govacs.org

Bonding and Structure: Single-crystal X-ray diffraction reveals that the Am-S bond lengths show discrepancies when compared to the analogous neodymium complex. This is consistent with the enhanced soft-donor bond interaction commonly observed for actinides. nih.govacs.org Solid-state optical spectroscopy confirms that the ligand interacts with the 5f orbitals of the americium ion. nih.govacs.org

Computational Investigations: To quantify the nature of the americium-sulfur bond, extensive computational studies were performed. nih.gov Techniques such as CASSCF calculations, ligand-field density functional theory, and quantum chemical topological analysis were employed. nih.gov These investigations, using parameters like total energy density and nephelauxetic effects, indicate a greater degree of covalency in the americium-dithiophosphate bond compared to both the analogous neodymium complex and the americium aquo ion. nih.gov

Germanium Complexes: Synthesis and Structural Characterization

Germanium forms tetrahedral complexes with dithiophosphate ligands. The synthesis and structure of organogermanium derivatives have been investigated, providing a model for the coordination of this compound.

Synthesis: These complexes are typically prepared by the reaction of the appropriate O,O-dialkyl dithiophosphoric acid salt (e.g., sodium or ammonium salt) with an organogermanium halide, such as dichlorodimethylgermane (Me₂GeCl₂) or chlorotrimethylgermane (B75237) (Me₃GeCl). cdnsciencepub.com This salt metathesis reaction proceeds in high yields. cdnsciencepub.com

Structural Characterization: X-ray crystallography of a related compound, Me₂Ge[S₂PO₂C₂H₄]₂, shows that the germanium atom is in a distorted tetrahedral environment. cdnsciencepub.com The dithiophosphate ligand acts as a chelate, forming an S-Ge-S bond angle of 89.9(1)°. cdnsciencepub.com This constrained angle from the four-membered chelate ring forces the C-Ge-C angle to open significantly to 121.6(5)°. cdnsciencepub.com The compounds are characterized using various spectroscopic methods, including infrared, Raman, and multinuclear (¹H, ¹³C, and ³¹P) NMR spectroscopy. cdnsciencepub.com

Nickel(II) Complexes

Nickel(II) readily forms a stable, neutral complex with this compound, namely Nickel(II) bis(O,O'-diethyldithiophosphate), with the formula C₈H₂₀NiO₄P₂S₄. nist.govnih.gov

The complex features a Ni(II) center coordinated to two diethyl dithiophosphate ligands. wikipedia.org Structural studies of this and analogous complexes show that the dithiophosphate ligands are bonded to the nickel atom as chelating S,S-ligands. researchgate.net The resulting coordination geometry around the nickel atom is typically square planar. wikipedia.org This is consistent with other Ni(II) complexes involving soft donor ligands. researchgate.net In some cases, a distorted square pyramidal geometry can be adopted. researchgate.net For the related nickel bis(dimethyldithiophosphate), the Ni-S bond length is 222 pm and the S-Ni-S bite angle within the chelate ring is 88°. wikipedia.org

Thallium(I) Complexes

Thallium(I) dithiophosphate complexes exhibit complex structural chemistry driven by the stereochemically active lone pair on the Tl⁺ ion and the formation of secondary bonding interactions. While the specific diethyl derivative is not detailed, the closely related di-iso-pentyl dithiophosphate, [Tl{S₂P(O-iso-C₅H₁₁₎₂], provides an excellent model for its structural organization. genescells.ru

The structure is described as a crystalline pseudopolymer. genescells.ruresearchgate.net The dithiophosphate ligand exhibits S,S'-anisobidentate coordination, with Tl-S bond lengths ranging from 3.006 to 3.092 Å. genescells.ru This primary coordination forms a four-membered [TlS₂P] metallocycle. genescells.ru Crucially, these individual molecules are organized into supramolecular chains through paired secondary Tl···S and Tl···O interactions. genescells.ruresearchgate.net These weaker interactions link adjacent molecules, leading to a polymeric structure in the solid state. The multiplicity of these secondary bonds ultimately results in the formation of double supramolecular ribbons. genescells.ru

Tin(IV) Complexes

This compound readily forms complexes with tin(IV), exhibiting a range of coordination geometries and bonding modes. The synthesis of these complexes can be achieved through several routes, including the reaction of diorganotin(IV) dichlorides with the sodium or potassium salt of O,O-diethyldithiophosphoric acid, or by the reaction of diorganotin(IV) oxides with the free acid. dtic.mil

A notable example is the bis-[O,O'-diethyldithiophosphato]diphenyltin(IV) complex. In this compound, the tin atom is in an octahedral environment where the dithiophosphate ligands act as chelating, anisobidentate ligands. dtic.mil This results in two different tin-sulfur bond distances. dtic.mil Spectroscopic data, particularly Mössbauer spectroscopy, has been instrumental in determining the coordination environment of these tin(IV) complexes. For instance, isomer shift (IS) and quadrupole splitting (QS) values for diorganotin(IV) bis(dithiophosphate) esters are indicative of a six-coordinated, trans-octahedral geometry. dtic.mil

While bidentate chelation is common, monodentate coordination of the dithiophosphate ligand to tin(IV) has also been observed, which is a less frequent arrangement. acs.orgacs.org An example is (O,O'-diethyl dithiophosphato)triphenyltin(IV), where the tin atom is four-coordinated. acs.org The preference for a particular coordination mode is influenced by the nature of the other groups attached to the tin atom. dtic.mil

The following table summarizes key data for some representative organotin(IV) dithiophosphate complexes:

Compound NameCoordination GeometryDithiophosphate Ligand BehaviorReference
Bis-[O,O'-diethyldithiophosphato]diphenyltin(IV)OctahedralChelating, Anisobidentate dtic.mil
Bis-[O,O'-diisopropyldithiophosphato]diphenyltin(IV)trans-OctahedralChelating dtic.mil
(O,O'-diethyl dithiophosphato)triphenyltin(IV)TetrahedralMonodentate acs.orgacs.org

Chelation Properties

The ability of this compound to form stable complexes with metal ions is largely attributed to its effective chelation properties. Chelation involves the formation of two or more separate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. libretexts.orgdalalinstitute.com This process generally leads to complexes that are more thermodynamically stable than those formed with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

Role of Sulfur Atoms in Coordination

The coordination of this compound to metal ions occurs through its two sulfur atoms, making it a bidentate chelating agent. According to the Hard and Soft Acids and Bases (HSAB) theory, dithiophosphates are classified as soft ligands. wikipedia.org This "softness" indicates a preference for binding with soft metal ions, which contributes to the stability of the resulting complexes. The phosphorus atom in the dithiophosphate ligand is tetrahedral. wikipedia.org The interaction involves the donation of electron pairs from the sulfur atoms to the metal center, forming coordinate covalent bonds. In the case of organotin(IV) dithiocarbamate complexes, which are analogous to dithiophosphate complexes, infrared spectroscopy confirms that the ligand is bonded to the tin atom in a bidentate fashion via the two sulfur atoms. nih.gov

Formation of Chelate Rings

When the this compound ligand binds to a metal center through both of its sulfur atoms, a chelate ring is formed. libretexts.org The stability of the resulting chelate complex is influenced by the size of this ring. For flexible ligands, five- and six-membered chelate rings are generally the most stable due to minimal ring strain. libretexts.orgdalalinstitute.com In the case of dithiophosphate ligands, the chelate ring consists of the metal ion, the two coordinating sulfur atoms, and the phosphorus atom. This results in a four-membered ring, which is less common but still provides significant stability to the complex. The formation of these ring structures is a key factor in the widespread application of dithiophosphates as ligands in coordination chemistry.

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational methods provide valuable insights into the nature of the bonding between this compound and metal ions. Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and geometry of metal complexes. semanticscholar.orgmdpi.com Such calculations can elucidate the nature of the metal-ligand bonds and the factors influencing the stability and reactivity of the complexes.

For analogous systems, such as lead(II) complexes with macrocyclic ligands, DFT calculations combined with Natural Energy Decomposition Analysis (NEDA) have been used to assess the bonding interactions. semanticscholar.orgmdpi.com These studies reveal that the interaction energy is primarily determined by electrical interactions, with a significant contribution from charge transfer between the ligand and the metal. semanticscholar.orgmdpi.com

In the context of dithiophosphates and related ligands like dithiophosphinates, theoretical calculations have been employed to predict the binding energies of these ligands to metal surfaces. researchgate.netdeepdyve.com These studies help in understanding the selectivity of these ligands for different metals. The interactions can be rationalized using concepts from coordination chemistry, where subtle changes in the ligand structure can have a significant impact on the properties of the resulting metal complexes. researchgate.net Computational studies on organotin(IV) complexes have also been used to confirm the coordination geometry and understand the nature of the tin-sulfur bonds. nih.gov For instance, DFT calculations have supported the distorted octahedral geometry around the tin atom in some dithiocarbamate complexes, indicating that the ligand behaves as an unsymmetrical bidentate ligand. nih.gov

Environmental Fate and Biotransformation of O,o Diethyl Dithiophosphate

Degradation Pathways in the Environment

Abiotic degradation pathways contribute to the transformation of O,O-Diethyl dithiophosphate (B1263838) in the environment, although their significance can vary based on environmental conditions.

O,O-Diethyl dithiophosphate is generally resistant to hydrolysis at room temperature due to the absence of easily hydrolysable components in its structure. scbt.com However, the rate of hydrolysis increases with temperature. When heated, hydrolytic degradation can occur, leading to the formation of phosphorothioic acid esters and hydrogen sulfide (B99878). scbt.com The hydrolysis of related dithiophosphate compounds in an aqueous environment can also mediate thiol-disulfide conversions. mdpi.com

Direct photodegradation is not considered a primary pathway for the environmental degradation of this compound. scbt.com The compound does not significantly absorb UV light at wavelengths typically found in sunlight, making it resistant to direct photolysis. wikipedia.org While photocatalytic degradation of organophosphates can be achieved using catalysts like titanium dioxide (TiO2) under UV illumination, this is not a naturally occurring process in most environments. mdpi.commdpi.com

Organothiophosphates like this compound can undergo redox reactions under specific environmental conditions. noaa.gov In the presence of strong reducing agents, they are susceptible to reactions that can form highly toxic and flammable phosphine (B1218219) gas. noaa.gov Conversely, partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides. noaa.gov The specific redox potential of a contaminated site can, therefore, influence the transformation pathways and the resulting products of this compound. uni.edu

Biodegradation Studies

Microbial activity is a crucial factor in the detoxification and removal of organophosphorus compounds from the environment. sbmicrobiologia.org.brimrpress.com Bioremediation, utilizing the metabolic capabilities of microorganisms, presents an efficient option for decontaminating polluted ecosystems. nih.gov

Several bacterial species have been identified that can degrade this compound, often utilizing it as a source of essential nutrients like phosphorus. nih.govnih.gov The initial step in the bacterial degradation of many organophosphorus compounds is catalyzed by enzymes such as organophosphate hydrolase or phosphotriesterase, which cleave the ester bonds. imrpress.comnih.gov

Research has successfully isolated and identified several bacterial genera capable of breaking down this compound and related compounds. A key study isolated four bacterial strains from contaminated metalworking fluids that demonstrated the ability to degrade sodium this compound. nih.govsigmaaldrich.com The breakdown process was shown to involve the sequential formation of ethanol (B145695), aldehyde, and finally orthophosphate. nih.gov This degradation is believed to be initiated by an acid phosphodiesterase enzyme. nih.gov

Specific bacterial genera with documented capabilities for degrading this compound or similar organophosphorus and organosulfur compounds are detailed below.

Bacterial StrainEnvironment of IsolationDegradation CapabilityKey Findings & References
Aeromonas sp. Contaminated metalworking fluidsDegrades sodium this compound.Shown to be involved in the successive formation of ethanol, aldehyde, and orthophosphate. nih.gov
Pseudomonas sp. Contaminated metalworking fluids; agricultural soilsDegrades sodium this compound and other organophosphates.Capable of utilizing various organophosphates as a carbon or energy source. nih.govresearchgate.netnih.gov
Flavobacterium sp. Contaminated metalworking fluids; soilDegrades sodium this compound; one of the first genera identified for organophosphate degradation.Can utilize organophosphorus compounds as a phosphorus source. sbmicrobiologia.org.brnih.govnih.gov
Bacillus sp. Contaminated metalworking fluids; agricultural soilDegrades sodium this compound and other organophosphate pesticides.Demonstrates the ability to use organophosphates as a sole carbon and energy source. nih.govresearchgate.netnih.gov
Ralstonia eutropha N/A (Lab studies)Degrades related organosulfur compounds like ethanethiol (B150549).While not tested directly on this compound, its ability to metabolize ethanethiol suggests a potential for degrading related sulfur-containing compounds. researchgate.net

These studies highlight the diverse metabolic potential within microbial communities to mineralize complex synthetic compounds like this compound, playing a vital role in the natural attenuation of these pollutants in contaminated environments.

Degradation as a Metabolite of Pesticides (e.g., Phorate, Terbufos)

This compound is a significant degradation product of several widely used organophosphate pesticides. Its presence in the environment is often linked to the breakdown of parent compounds like Phorate and Terbufos. nih.govethz.ch

Phorate: DEDTP is a known metabolite in the degradation pathway of Phorate. ethz.ch

Terbufos: This insecticide and nematicide, identified chemically as S-tert-butylthiomethyl O,O-diethyl phosphorodithioate, is synthesized using DEDTP as an intermediate. nih.govwikipedia.orgorst.edu Consequently, DEDTP is also a metabolite of Terbufos. nih.gov

Parathion: DEDTP is also a recognized metabolite of the insecticide parathion. nih.gov

The study of DEDTP is crucial for understanding the complete environmental lifecycle and toxicological profiles of these parent pesticides.

Environmental Persistence and Transformation Pathways

This compound is considered to be biodegradable. scbt.com Its persistence in the environment is influenced by several transformation pathways, including hydrolysis and photodegradation.

Hydrolysis: In aqueous media, DEDTP undergoes hydrolysis, which involves the cleavage of the P-O bond by a water molecule, leading to the formation of diethyl phosphate (B84403) and hydrogen sulfide. scbt.com

Photodegradation: While the compound does not absorb significant UV light above 290 nm, limiting direct photolysis, it can be subject to indirect photodegradation. scbt.com This process can generate products such as sulfoxides and sulfones. The calculated half-life for photodegradation has been estimated at 1.4 hours under certain conditions. scbt.com

Oxidation: The dithiophosphate moiety can be oxidized to form polysulfides. acs.org

Due to its low vapor pressure, DEDTP is not expected to partition significantly into the atmosphere where it would be subject to indirect photodegradation by reacting with hydroxyl radicals. scbt.com

Bioaccumulation and Bioconcentration Potential

The potential for this compound to accumulate in living organisms is considered low. scbt.com Chemicals with high octanol-water partition coefficients (Kow) tend to be more hydrophobic and have higher bioaccumulation factors. geoscienceworld.org Organophosphates generally have intermediate Kow values, suggesting a moderate potential for bioaccumulation. geoscienceworld.org However, for DEDTP specifically, it is suggested that bioconcentration and biomagnification are unlikely. scbt.com Its calculated Log Kow is 1.17, which indicates a relatively low potential for partitioning into fatty tissues. scbt.com

Partitioning to Environmental Compartments (e.g., Soil, Water)

When released into the environment, this compound is expected to partition primarily between soil and water. scbt.com Fugacity modeling supports this distribution pattern. scbt.com

The behavior of organophosphates in soil is influenced by factors such as organic matter content, clay content, and the presence of iron and aluminum oxides. geoscienceworld.org These compounds can be sorbed by soil particulate matter, which affects their mobility and bioavailability. geoscienceworld.org Given its moderate water solubility and intermediate polarity, DEDTP is expected to have some mobility in soil, but adsorption to organic matter and clay particles will also occur, limiting its transport to groundwater. scbt.comgeoscienceworld.org

Analytical Methodologies for O,o Diethyl Dithiophosphate and Its Metabolites

Extraction and Preconcentration Procedures

Effective sample preparation is a critical first step to isolate O,O-Diethyl dithiophosphate (B1263838) and its metabolites from the sample matrix, concentrate them, and remove interfering substances prior to analysis.

Cloud Point Extraction

Cloud Point Extraction (CPE) is a green analytical chemistry technique that serves as an alternative to conventional liquid-liquid extraction methods. mdpi.com This methodology utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature, known as the cloud point temperature. mdpi.comnih.gov Above this temperature, the solution separates into two phases: a small, surfactant-rich phase that contains the analyte, and a larger aqueous phase. mdpi.com This process is advantageous due to its use of benign surfactants, low cost, safety, and high preconcentration factors. mdpi.commdpi.com

The general mechanism of CPE involves several steps:

A non-ionic surfactant is added to the aqueous sample containing the analyte.

The solution is heated to a temperature exceeding the surfactant's cloud point.

This temperature change causes the surfactant micelles to aggregate and separate from the bulk aqueous phase, entrapping the analyte in the process. nih.gov

The two phases are then separated, typically by centrifugation.

The surfactant-rich phase, now concentrated with the analyte, can be analyzed by various techniques.

While direct extraction of O,O-Diethyl dithiophosphate using CPE is not extensively documented, its role as a highly effective chelating agent is well-established in CPE procedures for preconcentrating metal ions. tandfonline.com For instance, this compound has been successfully used as a complexing agent in the cloud point preconcentration of gold from various samples. researchgate.net In this application, DEDTP forms a hydrophobic complex with the target metal ion, which is then extracted into the surfactant-rich phase.

Spectrometric Determination Techniques

Spectrometric methods offer high sensitivity and are widely used for the determination of elements within the this compound molecule (such as phosphorus and sulfur) or metals that have been complexed with it.

Atomic Spectrometry (e.g., Graphite (B72142) Furnace Atomic Absorption Spectrometry, Inductively Coupled Plasma)

Atomic spectrometry techniques are powerful tools for elemental analysis. This compound can be quantified indirectly by these methods when it is used as a chelating agent to preconcentrate trace elements. tandfonline.com

Graphite Furnace Atomic Absorption Spectrometry (GFAAS): This technique offers very low detection limits for many elements. In the context of DEDTP analysis, a sample containing a metal-DEDTP complex would be injected into a graphite tube. The tube is then heated in a programmed sequence to dry, ash, and finally atomize the sample. The ground-state atoms of the metal absorb light at a characteristic wavelength, and the amount of absorption is proportional to the concentration of the metal, which in turn corresponds to the concentration of the DEDTP complex.

Inductively Coupled Plasma (ICP): ICP techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are used for the determination of phosphorus or sulfur content in complex mixtures. In ICP-OES, the sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured to determine the elemental concentration. ICP-MS also utilizes an argon plasma to ionize the sample's atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing highly sensitive and specific elemental analysis.

Hydride Generation, Pneumatic Nebulization, and Micronebulization/Aerosol Desolvation

These are sample introduction techniques primarily used in conjunction with atomic spectrometry methods like ICP-OES and ICP-MS to enhance sensitivity and reduce interferences.

Pneumatic Nebulization: This is the most common method for introducing liquid samples into an ICP system. The liquid sample is converted into a fine aerosol by a high-velocity gas stream. This aerosol is then transported to the plasma. While widely used, it can be less efficient for certain sample types and may introduce a significant solvent load into the plasma. nih.gov

Hydride Generation (HG): This technique is used for elements that can form volatile hydrides (e.g., As, Se, Sb). scielo.br The sample is reacted with a reducing agent, typically sodium borohydride, to convert the analyte into its gaseous hydride. researchgate.net This hydride is then swept into the atomizer (e.g., an ICP torch or a heated quartz cell in AAS). HG offers significant advantages over pneumatic nebulization, including higher sample introduction efficiency, removal of the sample matrix, and consequently, much lower detection limits and reduced interferences. nih.gov For DEDTP analysis, HG could be relevant if analyzing samples for hydride-forming elements that have been complexed or extracted using DEDTP.

Micronebulization and Aerosol Desolvation: Micronebulizers are designed to handle very small sample volumes and operate at low sample uptake rates. They produce a fine aerosol that can be more efficiently transported to the plasma. Aerosol desolvation is a process that removes the solvent from the aerosol before it reaches the plasma. This reduces oxide-based interferences and enhances plasma stability and sensitivity, leading to improved analytical performance.

Chromatographic Techniques

Chromatography separates components of a mixture for subsequent detection. Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like organophosphate pesticides and their metabolites.

Gas Chromatography (GC) with Flame Photometric Detection (FPD)

Gas chromatography with a flame photometric detector (GC-FPD) is a highly selective and sensitive method for the analysis of sulfur- or phosphorus-containing compounds, making it ideal for this compound. nih.govthaiscience.info The FPD is specifically designed to detect the emission of light from phosphorus and sulfur compounds as they are combusted in a hydrogen-rich flame.

In a typical GC-FPD analysis of DEDTP metabolites, the following steps are involved:

Extraction: The analytes are first extracted from the sample matrix (e.g., urine, feces, or environmental samples) using a suitable solvent. nih.goviaea.org

Derivatization: Because dialkylphosphate metabolites are highly water-soluble and not sufficiently volatile for GC analysis, a derivatization step is necessary. nih.govresearchgate.net A common approach is alkylation, for example, using pentafluorobenzyl bromide (PFBB) to form pentafluorobenzyl esters, which are more volatile and suitable for GC analysis. nih.govresearchgate.net

Cleanup: The extract is often cleaned up using techniques like solid-phase extraction (SPE) to remove interfering matrix components. iaea.org

GC Separation: The derivatized extract is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the different compounds based on their boiling points and interactions with the stationary phase.

FPD Detection: As the separated compounds exit the column, they enter the FPD. When a phosphorus-containing compound like the DEDTP derivative is burned in the flame, it emits light at a characteristic wavelength (around 526 nm), which is detected by a photomultiplier tube. This provides a highly specific signal for phosphorus-containing analytes. nih.goviaea.org

Studies have demonstrated the effectiveness of this method for various sample types. For example, a method for determining O,O-diethyl thiophosphate (a related metabolite) in fecal samples reported high recovery rates. nih.gov Cross-validation studies comparing GC-FPD with GC-MS have confirmed the reliability and accuracy of the GC-FPD method for measuring dialkylphosphate metabolites in human urine. nih.gov

Table 1: Performance of GC-FPD for Dialkylphosphate Metabolite Analysis

AnalyteMatrixRecovery RangeLimit of Detection (LOD)Reference
O,O-diethyl thiophosphateFeces92-106%0.05 µg/g nih.gov
Diethyl dithiophosphateUrine94-119%0.10 - 2.5 ng/mL nih.gov
20 OrganophosphatesVegetables & Fruits76.8 - 114%0.0003 - 0.015 mg/kg thaiscience.info

Reference Standards and Quality Control

The accuracy and reliability of analytical methodologies for this compound and its related metabolites, such as O,O-diethyl phosphate (B84403) (DEP) and O,O-diethyl thiophosphate (DETP), depend heavily on the use of authentic reference standards and rigorous quality control procedures. nih.gov These standards are crucial for method validation, calibration, and ensuring the precision and accuracy of quantitative results. researchgate.net

In practice, analytical methods are validated by determining recovery rates using reference standards in the sample matrix. nih.gov For instance, in the analysis of faecal samples, recovery rates for O,O-diethyl thiophosphate potassium salt were found to be between 92-106% over a concentration range of 0.05 to 5 µg/g. nih.govresearchgate.net In contrast, the recovery for O,O-diethyl phosphate under the same conditions was lower, ranging from 47-62%. nih.govresearchgate.net The use of reference standards helps to account for the effect of the sample matrix on the analytical signal. nih.govresearchgate.net

Quality control is further maintained through the establishment of calibration curves and the assessment of precision and accuracy. For the analysis of diethyl thiophosphate (DETP) and diethyl dithiophosphate (DEDTP) in urine samples, analytical calibration curves have been shown to be linear from 10 to 500 μgL⁻¹ (r > 0.99). researchgate.net The precision of such methods is evaluated by calculating the relative standard deviation (%RSD), with results for both within-day and between-day precision being below 15%. researchgate.net Accuracy is confirmed by keeping the relative error under ±15%, demonstrating the method's robustness. researchgate.net

The table below summarizes key quality control parameters from a validated analytical method for organophosphate metabolites. researchgate.net

ParameterAnalyteValue
Linearity Range DETP, DEDTP10 - 500 μgL⁻¹
Correlation Coefficient (r) DETP, DEDTP> 0.99
Limit of Quantification (LOQ) DETP, DEDTP10 μgL⁻¹
Within-day Precision (%RSD) DETP, DEDTP< 15%
Between-day Precision (%RSD) DETP, DEDTP< 15%
Accuracy (Relative Error) DETP, DEDTP< ±15%

Application in Environmental Monitoring

This compound and its metabolites are monitored in the environment primarily because they are breakdown products of organophosphate pesticides. nih.govresearchgate.net The primary route of exposure to these parent pesticides for the general population is often through diet, indicating the potential for widespread environmental presence in agricultural products, water, soil, and air. nih.govresearchgate.net Due to its solubility in oil and water, this compound released into the environment may partition to surface water, groundwater, or moist soil, making these important matrices for monitoring. scbt.com

Analytical methods such as gas chromatography (GC) and mass spectrometry (MS) are employed for the sensitive and reliable detection of these compounds in environmental samples. researchgate.net For instance, methods have been developed for the determination of organophosphorus pesticides in water, utilizing techniques like dispersive liquid-liquid microextraction combined with gas chromatography-flame photometric detection. dntb.gov.ua

The monitoring of these metabolites serves as an indirect measure of contamination by the parent organophosphate pesticides. nih.gov A screening method for the rapid assessment of human exposure involves derivatizing urinary dialkyl phosphate metabolites with pentafluorobenzyl bromide and analyzing them by gas chromatography with a flame photometric detector. nih.gov While this application is for biological monitoring, the analytical principles are transferable to environmental samples. The development of novel sensors, such as those using specific aptamers for diethyl thiophosphate (DETP), also shows promise for future on-site environmental screening. researchgate.net

The table below presents findings on the detection of various dialkylphosphate metabolites in a human monitoring study, which reflects environmental exposure. researchgate.net

CompoundDetection FrequencyGeometric Mean Concentration (nmol/g creatinine)
Dimethylthiophosphate 99%70.7
Dimethylphosphate 87%62.8
Diethylphosphate 81%27.4
Diethylthiophosphate 73%22.8
Dimethyldithiophosphate 48%21.1
Diethyldithiophosphate 7%13.7

Biological Interactions and Mechanistic Toxicology of O,o Diethyl Dithiophosphate

Interaction with Molecular Targets

O,O-Diethyl dithiophosphate (B1263838), a metabolite of organophosphate pesticides, exerts its biological effects by interacting with specific molecular targets within the nervous system. researchgate.net The primary mechanism of action for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov The inhibition of AChE by organophosphates is believed to depend on the affinity of the compound for the active site of the esterase. ias.ac.in This interaction leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and subsequent neurotoxic effects. researchgate.net

The inhibitory power of these compounds is influenced by the electron density around the phosphorus atom and the nature of the ester groups attached to it. ias.ac.in Studies on related dithiophosphoric acid esters have shown that diethyl, di-i-propyl, and di-n-propyl esters effectively inhibit acetylcholinesterase, while dimethyl esters are inactive. ias.ac.in This indicates that the structure of the alkyl groups plays a significant role in the compound's ability to interact with and inhibit its molecular target.

Enzyme Inhibition Studies

The primary enzymatic target of O,O-Diethyl dithiophosphate and related organophosphorus compounds is acetylcholinesterase (AChE). researchgate.netnih.gov Inhibition of this enzyme disrupts normal neurotransmission. researchgate.net The interaction involves the transfer of the inhibitor's acid groups to the active site of the enzyme. ias.ac.in

Kinetic studies on derivatives of O,O-dialkyl dithiophosphorates have demonstrated non-competitive inhibition of rat brain acetylcholinesterase. ias.ac.in Research has shown that O,O-di-n-propyl-S-{benzoyl-[p-(p'-chlorobenzylidene amino)]} dithiophosphorate exhibits maximum inhibitory activity among a series of tested compounds. ias.ac.in In general, O,O-dialkyl-S-[benzoyl-(p-benzylidene amino)] dithiophosphorates show stronger inhibitory activity compared to their O,O-dialkyl-S-[benzoyl-(o-benzylidene amino)] counterparts. ias.ac.in

Inhibitory Activity of O,O-dialkyl dithiophosphorate derivatives on Acetylcholinesterase ias.ac.in
Compound StructureRelative Inhibitory Activity
O,O-diethyl dithiophosphoric acid estersActive
O,O-di-i-propyl dithiophosphoric acid estersActive
O,O-di-n-propyl dithiophosphoric acid estersActive
O,O-dimethyl dithiophosphoric acid estersInactive
O,O-dialkyl-S-[benzoyl-(p-benzylidene amino)] dithiophosphoratesStronger Inhibition
O,O-dialkyl-S-[benzoyl-(o-benzylidene amino)] dithiophosphoratesWeaker Inhibition

Metal Chelation and Detoxification Mechanisms

Chelation is a process central to the natural detoxification of heavy metals, involving the formation of complexes that can be excreted from the body. nih.gov Chelating agents bind to toxic metal ions, forming stable, excretable complex structures and shielding biological targets from the metal's damaging effects. nih.gov

This compound and related compounds have demonstrated properties as chelating agents. Specifically, diethyl dithiophosphoric acid reacts with zinc oxide to form zinc dithiophosphate. wikipedia.org Studies have also investigated the effects of chelating agents, including diethyl- and diisopropyldithiophosphate, on the uptake and distribution of mercury (specifically 203Hg2+) in brown trout. This suggests a potential role for these compounds in interacting with and mobilizing metal ions, a key aspect of chelation-based detoxification. The ability of dithiophosphates to form complexes with metals is a recognized property that has led to their application in analytical chemistry and metallurgy.

Effects on Neurological Systems

This compound is recognized as a neurotoxin capable of causing brain damage through various mechanisms, including the disruption of crucial interactions between neurons and glial cells. researchgate.net Glial cells, which include astrocytes, are essential for maintaining brain homeostasis and supporting neuronal function. researchgate.netnih.gov Research indicates that glial cells are direct targets for neurotoxic substances like organophosphate metabolites. researchgate.net

A key neurotoxic mechanism of this compound involves the impairment of neurotransmitter transport systems, which are vital for clearing neurotransmitters from the synaptic cleft to terminate signaling. researchgate.netnih.gov Specifically, exposure to this metabolite has been shown to cause a significant impairment of [³H] d-Aspartate transport in cultured chick cerebellar Bergmann glia cells. researchgate.net

D-Aspartate is used as a marker for the transport of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. researchgate.net This transport is mediated by specific sodium-dependent membrane transporters that are highly concentrated in glial cells. researchgate.net The efficient removal of glutamate from the synapse is critical to prevent over-stimulation of glutamate receptors, which can lead to excitotoxicity and neuronal death. researchgate.net By impairing this glial transport system, this compound disrupts the glutamate/glutamine cycle, altering neurotransmitter levels and contributing to neuronal damage. researchgate.net

Effect of this compound on Neurotransmitter Transport researchgate.net
Experimental ModelObserved EffectMechanism
Cultured Chick Cerebellar Bergmann Glia CellsSignificant impairment of [³H] d-Aspartate transportDisruption of sodium-dependent glutamate transporters enriched in glial cells.

Exposure to organophosphates and their metabolites, such as this compound, has been associated with a range of neurological and psychiatric disorders. researchgate.netrsdjournal.org Research has specifically linked the metabolite to attention-deficit disorders and other mental illnesses. researchgate.net Chronic, low-level exposure to organophosphates is associated with lasting deficits in neurological and cognitive functions, particularly affecting memory and the speed of information processing. sciencedaily.com

Exposure to these compounds can trigger a spectrum of neurotoxic syndromes, from acute cholinergic crisis to delayed polyneuropathy. nih.govrsdjournal.org Furthermore, long-term exposure is linked to neurodegenerative processes and an increased risk for disorders such as dementia, Parkinson's disease, and neurodevelopmental issues. rsdjournal.orgnih.gov The neurotoxicity can lead to clinical manifestations that include cognitive impairment, depression, and behavioral disorders. rsdjournal.org

Immunomodulatory Effects

This compound (DEDTP), a metabolite of several organophosphorus pesticides, has been shown to exert significant immunomodulatory effects. These effects are not solely dependent on cholinesterase inhibition and involve direct interactions with immune cells, leading to altered inflammatory responses.

Direct Stimulation of Macrophages and Cytokine Release (e.g., TNF-α)

Research has demonstrated that DEDTP can directly stimulate macrophages to release pro-inflammatory cytokines. nih.govescholarship.org In a study utilizing differentiated human THP-1 cells, a macrophage-like cell line, exposure to DEDTP significantly increased the messenger RNA (mRNA) expression and subsequent protein release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). escholarship.org Specifically, DEDTP was found to increase TNF-α and IL-1β protein levels by 75- and 36-fold, respectively. escholarship.org This direct activation of macrophages to produce and release inflammatory mediators highlights a key mechanism through which DEDTP can contribute to inflammatory processes in the body.

Activation of NF-κB Pathway

The pro-inflammatory effects of this compound on macrophages are potentially mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govescholarship.org NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Studies have indicated that parent organophosphorus compounds can activate NF-κB, and it is suggested that therapies targeting this pathway might help in preventing the airway hyperreactivity induced by these compounds. nih.govescholarship.org The activation of NF-κB by DEDTP would lead to the transcription of pro-inflammatory cytokine genes, such as those for TNF-α and IL-1β, providing a molecular basis for the observed increase in their release from macrophages. nih.govescholarship.org

Non-cholinergic Mechanisms of Immunomodulation

The immunomodulatory effects of this compound on macrophages occur through mechanisms that are independent of its potential to inhibit cholinesterase. nih.govescholarship.org This is supported by the finding that comparable inhibition of acetylcholinesterase by other agents, such as eserine, did not replicate the cytokine-inducing effects of the organophosphorus compounds. nih.govescholarship.org Furthermore, the use of pharmacological antagonists for muscarinic or nicotinic acetylcholine receptors did not prevent the DEDTP-induced expression and release of cytokines. nih.govescholarship.org An in vivo study in a murine model also demonstrated that DEDTP has immunomodulatory effects, particularly on macrophages of the M2 type, which saw a dramatic increase after prolonged exposure. nih.gov These findings collectively indicate that DEDTP's influence on the immune system is not a secondary consequence of cholinergic disruption but rather a direct interaction with immune cell signaling pathways. nih.govescholarship.org

Potential Role as a Cholinesterase Inhibitor (Direct vs. Indirect)

While this compound is a member of the organophosphate class of compounds, which are well-known for their inhibition of acetylcholinesterase (AChE), the specific nature of its interaction with this enzyme is a subject of ongoing investigation. Generally, organophosphates act as cholinesterase inhibitors by phosphorylating the serine hydroxyl group at the active site of the enzyme. This can be a direct action or may require metabolic activation (bioactivation) to a more potent inhibitory form, which would be considered an indirect mechanism. For some organothiophosphates, the presence of a thione (P=S) bond necessitates oxidative desulfuration to the corresponding oxon (P=O) form to become a potent cholinesterase inhibitor. This metabolic conversion from a less active to a more active inhibitor is a classic example of indirect inhibition.

Kinetic studies are essential to fully elucidate the mechanism of AChE inhibition by this compound, including determining whether the inhibition is competitive, non-competitive, or mixed, and to quantify the inhibition constants. ugm.ac.id

Impact on Glucose Homeostasis and Risk of Type 2 Diabetes

The potential impact of this compound on glucose homeostasis and the risk of developing Type 2 Diabetes (T2D) is an area of growing interest, given the widespread exposure to organophosphate pesticides. Some studies have suggested a link between exposure to organophosphate esters and impaired glucose regulation. nih.gov However, a national cross-sectional study investigating the relationship between urinary concentrations of various organophosphate ester metabolites, including diethyl dithiophosphate (DEDTP), and glucose homeostasis parameters (such as fasting glucose, serum insulin (B600854), and HOMA-IR) as well as the prevalence of T2D in adults did not find a statistically significant association for DEDTP. nih.gov While one particular metabolite, dimethyl thiophosphate (DMTP), was linked to impaired glucose homeostasis and an increased prevalence of T2D, the same was not observed for DEDTP and other studied metabolites. nih.gov

It is worth noting that some organophosphorus compounds have been shown to induce hyperglycemia through mechanisms that may involve the activation of the p38-MAPK signaling pathway. nih.gov However, further research is needed to specifically determine if this compound has a direct and significant impact on glucose metabolism and insulin sensitivity in a manner that would increase the risk of Type 2 Diabetes.

Comparative Biological Activity with Structural and Functional Analogues

The biological activity of this compound can be better understood by comparing it to its structural and functional analogues.

One study investigated the immunomodulatory effects of DEDTP in comparison to its less sulfurated analogues, diethyl thiophosphate (DETP) and diethyl phosphate (B84403) (DEP). The results showed that DEDTP, which contains two sulfur atoms, significantly increased the expression of TNF-α and IL-1β mRNA and their protein release from macrophage-like cells. In contrast, neither DETP (with one sulfur atom) nor DEP (with no sulfur atoms) induced an increase in cytokine expression or release. escholarship.org This suggests that the dithiophosphate moiety is crucial for this particular immunomodulatory activity.

In the context of cholinesterase inhibition, while direct kinetic data for DEDTP is limited, studies on other organophosphates provide a basis for comparison. For instance, carbophenothion, another organothiophosphate pesticide, is a known cholinesterase inhibitor. wikipedia.org The inhibitory potency of organophosphates can vary significantly based on the alkyl groups and the leaving group attached to the phosphorus atom.

Another structural analogue is O,O-Diethyl S-methyl dithiophosphate. While specific comparative studies on their biological activities are not abundant in the available literature, it is known that methylation at the sulfur atom can alter the compound's reactivity and, consequently, its toxicological profile, including its potency as a cholinesterase inhibitor. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Derivatives with Enhanced Properties

The functionalization of O,O-diethyl dithiophosphate (B1263838) is a key area of research, aimed at creating new molecules with tailored and enhanced properties for specific applications. The core structure of O,O-diethyl dithiophosphate serves as a versatile scaffold for chemical modification. Key strategies include alkylation, oxidation, and metal coordination.

Alkylation, which involves reacting the compound with alkyl halides, leads to the formation of S-alkyl derivatives. This modification is crucial in the synthesis of various pesticide intermediates. Oxidation, typically using agents like hydrogen peroxide, can convert the dithiophosphate into its sulfoxide (B87167) derivatives, altering its reactivity and biological activity.

Furthermore, the dithiophosphate group is an excellent bidentate ligand, readily coordinating with metal ions via its sulfur atoms. This property is exploited to create a wide range of metal-dithiophosphate complexes. These complexes are not only studied for their unique structural geometries—such as tetrahedral for zinc and distorted square-planar for copper(II)—but also for their potential as precursors for transition-metal catalysts used in sophisticated chemical reactions like cross-coupling.

Another advanced application involves conjugating dithiophosphate moieties to biomolecules. For instance, modifying the tripeptide glutathione (B108866) with dithiophosphate groups has been shown to increase its anticancer activity in vitro, demonstrating how derivatization can enhance therapeutic potential. nih.gov

Exploration of Catalytic Applications Beyond Asymmetric Additions

While chiral dithiophosphoric acids are recognized for their role in catalyzing asymmetric additions, current research is expanding their catalytic applications into new domains. This compound and its derivatives are being investigated as precursors for a variety of catalysts.

Transition-metal complexes derived from dithiophosphate ligands are of particular interest. These complexes have shown potential in catalyzing important organic transformations, including cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic materials. The ability of the dithiophosphate ligand to stabilize various transition metals in different oxidation states makes it a valuable component in catalyst design.

In the field of material science and engineering, metal-dithiophosphate complexes, particularly zinc dialkyldithiophosphates (ZDDPs), are well-established as antiwear additives in lubricants. acs.org Their mechanism involves the catalytic formation of a protective, amorphous film on metal surfaces under thermal stress. This film, composed of polyphosphates and sulfates of the metals, prevents direct metal-to-metal contact, thereby reducing wear and friction. asme.org Research in this area focuses on understanding and optimizing this catalytic breakdown process and developing new formulations with improved efficiency and reduced environmental impact. asme.orgsciensage.info

Additionally, metal-ion complexes featuring ligands structurally related to dithiophosphates are being studied for their ability to catalyze the hydrolysis of phosphate (B84403) diesters, a reaction of significant biological importance. buffalo.edu This line of inquiry could lead to the development of artificial enzymes for biotechnological applications.

Advanced Bioremediation Strategies

The environmental persistence of this compound and related organophosphorus compounds has prompted the development of advanced bioremediation strategies. These approaches leverage biological processes to degrade the compound into less harmful substances.

Microbial degradation is a cornerstone of this research. Studies have identified specific bacterial strains capable of breaking down sodium this compound. The degradation pathway involves the successive formation of ethanol (B145695), aldehyde, and finally orthophosphate, mediated by enzymes such as acid phosphodiesterase.

To enhance the efficiency of these natural processes, researchers are exploring genetic engineering techniques. Tools like CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) and ZFNs (Zinc-Finger Nucleases) can be used to modify the genomes of microbes. By altering genes involved in metabolic pathways, it is possible to create microorganisms with a superior ability to break down or detoxify specific pollutants like this compound.

These advanced strategies can be implemented using different methodologies depending on the site conditions:

In situ bioremediation : Techniques like bioventing (supplying oxygen to stimulate indigenous microbes) and biosparging are applied directly to the contaminated site without excavation.

Ex situ bioremediation : This involves removing the contaminated soil or water and treating it elsewhere using methods such as biopiling, landfarming, or bioreactors.

The table below summarizes some of the bacterial genera and advanced techniques being investigated for organophosphate remediation.

Bacterial Genus Bioremediation Role Relevant Advanced Strategies
AeromonasDegradation of this compoundBioaugmentation with specialized strains
PseudomonasDegradation of this compoundGene editing (CRISPR/Cas9) to enhance enzyme activity
FlavobacteriumDegradation of this compoundOptimization of environmental conditions (e.g., bioventing)
BacillusDegradation of various toxic substancesUse in bioreactors for ex situ treatment

Comprehensive Risk Assessment of Environmental Transformation Products

A critical aspect of understanding the environmental impact of this compound is assessing the risks posed not just by the parent compound but also by its transformation products (TPs). These TPs are formed through various environmental degradation processes, including hydrolysis and photodegradation. scbt.com

Hydrolysis of dithiophosphates involves the release of hydrogen sulfide (B99878) (H₂S) and the eventual degradation to phosphoric acid and the corresponding alcohol (ethanol in this case). nih.gov Photodegradation, driven by UV light, can lead to the formation of other byproducts, such as aldehydes and carboxylates, through complex reaction pathways. mdpi.com

Assessing the ecotoxicity of these TPs presents significant challenges. Many TPs are not commercially available as chemical standards, which hampers experimental testing and quantification. frontiersin.org Furthermore, the transformation pathways can be complex and yield a multitude of different products depending on environmental conditions.

To overcome these hurdles, future research is focused on in silico approaches. These methods use computational models to predict the toxicity of TPs based on their chemical structure. The "read-across" approach, for example, assumes that if a TP is structurally similar to the parent compound, it may have a similar mode of toxic action. frontiersin.org This allows for an initial risk assessment even without extensive experimental data.

Degradation Process Potential Transformation Products Assessment Challenge
HydrolysisO,O-diethyl thiophosphate, Ethanol, Hydrogen Sulfide, Phosphoric Acid nih.govmdpi.comComplex reaction kinetics, transient intermediates
PhotodegradationAldehydes, Carboxylates, Carbon Dioxide mdpi.comLack of analytical standards for many TPs

Deeper Understanding of Biological Pathways and Therapeutic Interventions

While high concentrations of organophosphorus compounds are known for their toxicity, research into dithiophosphate-containing molecules has also revealed potential for therapeutic applications. The focus is shifting towards understanding the specific molecular interactions of these compounds and harnessing them for beneficial interventions, entirely separate from their use as pesticides.

The dithiophosphate moiety can be used to modify existing bioactive molecules to improve their therapeutic properties. For example, covalent modification of the antioxidant tripeptide glutathione with dithiophosphate groups has been shown to enhance its bioavailability and stability, leading to increased anticancer activity in laboratory studies. nih.gov This suggests a pathway for developing novel drug delivery systems or prodrugs.

Furthermore, dithiocarbamates, which are structurally related to dithiophosphates, and their metal complexes are known to possess a range of biological activities. f1000research.com They can act as metal-chelating agents and have demonstrated potential in modulating key cellular processes involved in oxidative stress, apoptosis (programmed cell death), and transcription. nih.gov The ability of these compounds to interact with metal ions and thiol groups within cells is a key area of investigation for developing new therapeutic agents, particularly in cancer treatment. f1000research.comnih.gov This research explores how dithiophosphate and dithiocarbamate-supported metal complexes could be designed to target specific biological pathways without causing widespread toxicity. nih.gov

Integration of Computational and Experimental Approaches in Chemical Biology

The synergy between computational modeling and experimental validation is accelerating research into this compound and its derivatives. This integrated approach allows for a more efficient and deeper understanding of the compound's chemical and biological behavior.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is used to model reaction pathways, such as hydrolysis. These models can predict the energetics of different reaction steps and identify likely intermediates, providing a theoretical framework that guides experimental work. For instance, DFT can help rationalize why certain bonds are more susceptible to cleavage under specific conditions.

These computational predictions are then tested and refined through rigorous experimental work. Advanced analytical techniques are crucial for this validation process:

NMR Spectroscopy : Techniques like ³¹P NMR are invaluable for tracking the progress of reactions in real-time, such as monitoring the rate of hydrolysis of dithiophosphates and identifying the formation of intermediates and final products like phosphoric acid. nih.gov

Mass Spectrometry : GC-MS and LC-MS/MS are used to identify and quantify trace amounts of the parent compound and its transformation products in complex environmental or biological samples.

Spectroscopy : IR and UV-Vis spectroscopy provide information about chemical bonding and electronic transitions, which is particularly useful for characterizing the structure of metal-dithiophosphate complexes.

By combining these approaches, researchers can build a comprehensive picture of the compound's reactivity, stability, and interactions, leading to more rational design of new derivatives and applications.

Design of Functional Polymers with Dithiophosphate Moieties

A promising frontier in materials science is the incorporation of dithiophosphate moieties into polymer structures to create novel functional materials. These phosphorus- and sulfur-containing polymers exhibit unique properties that can be tailored for various applications.

A direct, catalyst-free reaction between phosphorus pentasulfide (P₄S₁₀) and diols (such as ethylene (B1197577) glycol or polyethylene (B3416737) glycol) has been developed to synthesize a new class of polymers called poly(dithiophosphate)s (PDTPs). These polymers are characterized by dithiophosphate coupling groups and possess pendant P=S and P-SH functionalities.

The properties of these polymers can be tuned by carefully selecting the monomers. For example, copolymerizing different diols results in polymers with a wide range of viscoelastic properties. The thermal properties are also distinct; PDTPs generally show lower thermal stability than their parent polyols due to the P-O-C moieties, and they exhibit low glass transition temperatures (Tg), ranging from -4 to -50 °C.

The table below summarizes key findings related to the synthesis and properties of these novel polymers.

Reactants Polymer Type Key Structural Features Notable Properties
Phosphorus Pentasulfide + Ethylene Glycol/Poly(ethylene glycol)Poly(dithiophosphate) (PDTP)Dithiophosphate coupling groups, P=S and P-SH pendant groupsTunable viscoelasticity, low glass transition temperatures, lower thermal stability than parent polyols

This synthetic route opens up new avenues for polymer design, enabling the creation of materials with unique chemical functionalities for applications ranging from advanced coatings and adhesives to novel biomaterials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying O,O-diethyl dithiophosphate?

  • Methodological Answer : The compound is typically synthesized via the reaction of phosphorus pentasulfide (P₂S₅) with ethanol under controlled conditions, followed by neutralization and purification. Vacuum distillation is commonly employed to isolate the product (boiling point: 60°C at 1 mmHg) . Impurities such as residual ethanol or sulfur-containing byproducts can be minimized using solvent extraction or column chromatography. Purity verification via NMR (¹H/³¹P) and elemental analysis is critical .

Q. How can this compound be characterized structurally and chemically?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : For single-crystal structure determination (e.g., ammonium salts of the compound) .
  • Spectroscopy : ¹H/³¹P NMR to confirm the presence of ethoxy groups (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and phosphorus-sulfur bonds .
  • Mass spectrometry : To validate molecular weight (186.22 g/mol) and fragmentation patterns .
  • Thermogravimetric analysis (TGA) : To assess thermal stability (decomposes above 180°C) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats due to its corrosive nature (R34: Causes burns) .
  • Ventilation : Use fume hoods to avoid inhalation (R23/24/25: Toxic by inhalation, skin contact, and ingestion).
  • Storage : Keep at 2–8°C in airtight containers to prevent oxidation or hydrolysis .
  • Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodological Answer : The compound acts as a bidentate ligand via its sulfur atoms, forming complexes with transition metals (e.g., Cu, Zn, Cd). Experimental steps:

Synthesis : React metal salts (e.g., CuCl₂) with this compound in ethanol/water mixtures.

Characterization : Use UV-Vis spectroscopy to observe d-d transitions and X-ray diffraction to confirm geometry (e.g., tetrahedral or square planar) .

Stability Testing : Monitor ligand substitution kinetics under varying pH and temperature .

Q. What analytical chemistry applications leverage this compound?

  • Methodological Answer : The compound is used as a chelating agent for trace metal analysis:

  • Ion Preconcentration : Immobilize on silica gel or polymeric resins to adsorb heavy metals (e.g., Pb²⁺, Cd²⁺) from aqueous samples. Elute with nitric acid and quantify via ICP-MS .
  • Chromatography : Derivatize metal ions for separation in reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How can computational modeling predict the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA to analyze bond dissociation energies (e.g., P–S vs. C–O bonds) .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water vs. ethanol) to predict hydrolysis rates .
  • Docking Studies : Model interactions with enzymes (e.g., acetylcholinesterase) to infer inhibition mechanisms relevant to pesticide design .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, boiling point)?

  • Methodological Answer : Cross-reference peer-reviewed studies and replicate measurements:

  • Density : Use a pycnometer for experimental validation (reported range: 1.11 g/mL at 25°C) .
  • Boiling Point : Employ reduced-pressure distillation setups to confirm values under standardized conditions (e.g., 60°C at 1 mmHg) .
  • Documentation : Report solvent purity and calibration methods to ensure reproducibility .

Q. What role does this compound play in pesticide metabolite studies?

  • Methodological Answer : It is a hydrolysis product of organophosphates like phorate and disulfoton. Methodological steps include:

  • In Vitro Metabolism : Incubate parent compounds with liver microsomes and quantify metabolites via LC-MS/MS .
  • Environmental Monitoring : Detect trace levels in soil/water using solid-phase extraction (SPE) coupled with GC-FPD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.